Product packaging for Tamnorzatinib(Cat. No.:CAS No. 1646839-59-9)

Tamnorzatinib

Número de catálogo: B609754
Número CAS: 1646839-59-9
Peso molecular: 562.6 g/mol
Clave InChI: WHMMKPWGWNYYFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tamnorzatinib is under investigation in clinical trial NCT03176277 (A Study of ONO-7475 in Patients With Acute Leukemias).
This compound is an orally available and selective inhibitor of the receptor tyrosine kinases (RTKs) Axl (UFO) and Mer, with potential antineoplastic activity. Upon administration, this compound targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26N4O6 B609754 Tamnorzatinib CAS No. 1646839-59-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMMKPWGWNYYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646839-59-9
Record name ONO-7475
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamnorzatinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Profile of Tamnorzatinib: A Deep Dive into its Anti-Tumor Activity in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamnorzatinib (formerly ONO-7475) is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL and MER receptor tyrosine kinases (RTKs), two key members of the TAM (TYRO3, AXL, MER) family. Overexpression and activation of AXL and MER are implicated in tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance across a range of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the AXL/MER Axis

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both AXL and MER. This blockade disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. The primary ligand for AXL and MER, Growth Arrest-Specific 6 (GAS6), upon binding, induces receptor dimerization and autophosphorylation, creating docking sites for various adaptor proteins. This leads to the activation of multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK signaling axes, which are crucial for cell growth and survival. By inhibiting AXL and MER, this compound effectively abrogates these survival signals.

A significant focus of preclinical research has been on this compound's ability to overcome resistance to other targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Activation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to EGFR-TKIs. This compound, when used in combination with EGFR-TKIs like osimertinib, has been shown to suppress the emergence of drug-tolerant cells and restore sensitivity in resistant models.

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL_MER AXL/MER Receptor GAS6->AXL_MER Binds & Activates PI3K PI3K AXL_MER->PI3K RAS RAS AXL_MER->RAS Resistance Drug Resistance AXL_MER->Resistance This compound This compound This compound->AXL_MER Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's Mechanism of Action on the AXL/MER Signaling Pathway.

In Vitro Studies

A series of in vitro experiments have demonstrated the potent and selective activity of this compound in various cancer cell lines.

Quantitative Data Summary
Assay TypeCell Line(s)Key FindingsReference
Kinase Inhibition Assay Recombinant Human KinasesIC50 values: AXL: 0.7 nM MER: 1.0 nM TYRO3: 8.7 nM TRKB: 15.8 nM PDGFRα: 28.9 nM TRKA: 35.7 nM FLT3: 147 nM
Cell Viability Assay (MTT) AXL-overexpressing EGFR-mutant NSCLC cells (PC-9, HCC4011)This compound (0.0001 µM - 1 µM) increased sensitivity to Osimertinib and Dacomitinib.
Cell Viability Assay (MTT) Low-AXL-expressing NSCLC cells (HCC827)Marginal effect on cell viability.
Western Blot Analysis High-AXL-expressing NSCLC cells (PC-9, HCC4011)Combination with Osimertinib markedly inhibited phosphorylation of AXL, AKT, and p70S6K.
Apoptosis Assay (Cleaved PARP) High-AXL-expressing NSCLC cells (PC-9, HCC4011)Combination with Osimertinib increased levels of cleaved PARP.
Experimental Protocols

Cell Viability Assay (MTT)

  • Cancer cell lines were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound, either alone or in combination with other agents (e.g., Osimertinib).

  • Cells were incubated for 72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in DMSO.

  • Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Western Blot Analysis

  • Cells were treated with this compound and/or other compounds for the indicated times.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or BSA in TBST.

  • The membrane was incubated with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-AKT, total AKT, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in preclinical animal models, primarily using xenografts.

Quantitative Data Summary
Model TypeCancer TypeTreatmentKey FindingsReference
Cell Line-Derived Xenograft (CDX) AXL-overexpressing, EGFR-mutated NSCLCInitial combination of this compound and OsimertinibMarkedly regressed tumors and delayed tumor regrowth compared to Osimertinib alone.
Cell Line-Derived Xenograft (CDX) AXL-overexpressing, EGFR-mutated NSCLCCombination of this compound and Osimertinib after acquired resistanceLess effective than initial combination therapy.
Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

  • Immunocompromised mice (e.g

The Oncogenic Roles of Axl and Mer Kinases in Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of TAM Kinase Signaling, Therapeutic Targeting, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), particularly Axl and Mer, have emerged as critical players in the progression of numerous cancers. Aberrant expression and activation of Axl and Mer are frequently correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of the roles of Axl and Mer in oncology, detailing their signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target these important oncogenic drivers.

Introduction to Axl and Mer Kinases

Axl and Mer are transmembrane RTKs characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4] Their primary ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S.[1] Gas6 is a high-affinity ligand for Axl and can also activate Mer, albeit with lower affinity.[5] Protein S, on the other hand, is a primary ligand for Mer.[1]

Under normal physiological conditions, Axl and Mer are involved in processes such as the clearance of apoptotic cells (efferocytosis) and the negative regulation of innate immune responses.[6] However, in the context of cancer, their signaling pathways are hijacked to promote a multitude of pro-tumorigenic functions.

Axl and Mer Signaling Pathways in Cancer

Upon ligand binding, Axl and Mer undergo dimerization and autophosphorylation of their intracellular kinase domains, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events that drive cancer progression.

Core Signaling Cascades

Both Axl and Mer activate several key signaling pathways that are central to cancer cell survival, proliferation, and invasion:

  • PI3K/AKT Pathway: Activation of this pathway downstream of Axl and Mer promotes cell survival by inhibiting apoptosis and regulating cell cycle progression.[1][4][7]

  • RAS/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.[1][4][7]

  • JAK/STAT Pathway: Axl activation can lead to the activation of the JAK/STAT pathway, which is involved in regulating immune responses and promoting cell proliferation.[4]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways initiated by Axl and Mer activation.

Axl_Signaling_Pathway Axl Axl Axl Dimer Axl Dimer Axl->Axl Dimer Dimerization Grb2 Grb2 Axl Dimer->Grb2 Recruits PLCγ PLCγ Axl Dimer->PLCγ Recruits JAK JAK Axl Dimer->JAK Activates p85 p85 Axl Dimer->p85 Recruits RAS RAS Grb2->RAS PKC PKC PLCγ->PKC AKT AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK Metastasis Metastasis ERK->Metastasis ERK->Proliferation PKC->Proliferation STAT STAT Immune Evasion Immune Evasion STAT->Immune Evasion STAT->Proliferation JAK->STAT Drug Resistance Drug Resistance Survival->Drug Resistance Metastasis->Drug Resistance PI3K PI3K p85->PI3K PI3K->AKT

Caption: Axl Signaling Pathway.

Mer_Signaling_Pathway Protein S Protein S Mer Mer Protein S->Mer Binds to Mer Dimer Mer Dimer Mer->Mer Dimer Dimerization p85 p85 Mer Dimer->p85 Recruits Grb2 Grb2 Mer Dimer->Grb2 Recruits PI3K PI3K p85->PI3K AKT AKT Survival Survival AKT->Survival RAS RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Chemoresistance Chemoresistance Grb2->RAS PI3K->AKT Survival->Chemoresistance

Caption: Mer Signaling Pathway.

Role of Axl and Mer in Cancer Hallmarks

The activation of Axl and Mer signaling contributes to several of the well-established hallmarks of cancer.

Sustaining Proliferative Signaling and Evading Growth Suppressors

As detailed in the signaling pathways, Axl and Mer directly activate the PI3K/AKT and MAPK/ERK pathways, which are fundamental for driving cell proliferation and overriding cell cycle checkpoints.[1]

Activating Invasion and Metastasis

Axl overexpression is strongly associated with an invasive and metastatic phenotype.[6][8] Axl signaling promotes the epithelial-to-mesenchymal transition (EMT), a key process in which epithelial cells acquire migratory and invasive properties.[9] This is mediated, in part, by the upregulation of transcription factors such as Snail, Slug, and Twist.[1]

Inducing Angiogenesis

Axl and Mer signaling can promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This can occur through the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Enabling Replicative Immortality and Resisting Cell Death

The pro-survival signals emanating from Axl and Mer, primarily through the PI3K/AKT pathway, allow cancer cells to evade apoptosis (programmed cell death).[1] This contributes to their uncontrolled growth and resistance to therapies that aim to induce cell death.

Deregulating Cellular Energetics and Avoiding Immune Destruction

Axl signaling has been implicated in the metabolic reprogramming of cancer cells to support their high proliferative rate. Furthermore, both Axl and Mer play a role in creating an immunosuppressive tumor microenvironment.[6] They can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion, and can suppress the activity of natural killer (NK) cells.[4][6]

Genome Instability and Inflammation

While not a direct consequence of Axl/Mer signaling, the sustained proliferation and survival signals can contribute to the accumulation of genetic mutations. Additionally, these kinases can modulate inflammatory responses within the tumor microenvironment.

Quantitative Data on Axl and Mer in Cancer

The overexpression of Axl and Mer is a common feature in a wide range of human cancers and often correlates with a poor clinical outcome.

Overexpression of Axl and Mer in Various Cancers
Cancer TypeAxl Overexpression (%)Mer Overexpression (%)Associated PrognosisReferences
Non-Small Cell Lung Cancer (NSCLC)48.3% - 93%~69%Poor[5][8][10]
Breast CancerHigh in metastatic vs. primaryUpregulated in metastatic cellsPoor[5][8]
Acute Myeloid Leukemia (AML)Correlates with worse survival-Poor[5]
GlioblastomaFrequently overexpressedFrequently overexpressedPoor[8]
Ovarian CancerHigh-Poor
Prostate CancerHigh-Poor
Renal Cell CarcinomaHigh-Poor
Pancreatic CancerHigh-Poor[8]
Prognostic Significance of Axl and Mer Expression

High expression of Axl and/or Mer has been consistently associated with reduced overall survival and progression-free survival in various cancer types.

Cancer TypeBiomarkerHazard Ratio (HR) for Overall Survival (95% CI)Reference
Solid Tumors (Meta-analysis)High Axl1.54 (1.34-1.77)
Breast CancerHigh AxlVaries by study, generally >1.5[6]
Lung CancerHigh AxlVaries by study, generally >1.5[6]
Preclinical Efficacy of Axl and Mer Inhibitors

A number of small molecule inhibitors and antibodies targeting Axl and Mer have been developed and have shown promising preclinical activity.

InhibitorTarget(s)Cancer TypeIC50 (nM)Reference
Bemcentinib (BGB324)AxlNSCLC, AML5-50
CabozantinibVEGFR, MET, AxlRenal, Thyroid, Liver13
MerestinibMET, Axl, MerVarious<10
SitravatinibAxl, Mer, VEGFR, METVarious<10
ONO-7475Axl, MerVarious1.3 (Axl), 8.3 (Mer)

Therapeutic Strategies Targeting Axl and Mer

Given their significant roles in cancer progression and drug resistance, Axl and Mer have become attractive therapeutic targets. Several strategies are currently being explored:

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules enter the cell and block the kinase activity of Axl and/or Mer, thereby inhibiting their downstream signaling. Several multi-targeted TKIs that inhibit Axl and Mer in addition to other kinases are in clinical development.

  • Monoclonal Antibodies (mAbs): These antibodies are designed to bind to the extracellular domain of Axl or Mer, preventing ligand binding and receptor activation. Some mAbs can also trigger antibody-dependent cell-mediated cytotoxicity (ADCC).

  • Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to a monoclonal antibody that targets Axl or Mer, allowing for the targeted delivery of the drug to cancer cells expressing these receptors.

  • Soluble Receptors (Decoys): These are engineered proteins that consist of the extracellular domain of Axl or Mer. They act as decoys by binding to the ligands (Gas6 and Protein S) and preventing them from activating the receptors on cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of Axl and Mer in cancer.

Immunohistochemistry (IHC) for Axl/Mer Expression in Tumor Tissues

Objective: To detect and localize Axl or Mer protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm thick) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% BSA or 5% normal goat serum in PBS

  • Primary Antibody: Rabbit anti-human Axl/Mer polyclonal/monoclonal antibody (use at manufacturer's recommended dilution)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with DAB substrate solution until a brown color develops (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting for Axl/Mer and Downstream Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of Axl, Mer, and their downstream signaling effectors (e.g., AKT, ERK) in cancer cell lysates.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axl, anti-Mer, anti-phospho-Axl, anti-phospho-Mer, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • X-ray film or digital imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize protein bands using X-ray film or a digital imager.

In Vivo Xenograft Model for Evaluating Axl/Mer Inhibitors

Objective: To assess the anti-tumor efficacy of an Axl/Mer inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to express Axl/Mer

  • Matrigel

  • Axl/Mer inhibitor

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the Axl/Mer inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring and Data Analysis:

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).

    • Analyze the data to determine the effect of the inhibitor on tumor growth.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (Axl/Mer Expressing) Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration (Inhibitor vs. Vehicle) Randomization->Treatment Monitoring Continued Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tamnorzatinib Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Tamnorzatinib in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly ONO-7475) is an orally available, potent, and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These RTKs are members of the TAM (Tyro3, Axl, Mer) family and are often overexpressed in various cancer cells.[2] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[2] The inhibition of these pathways can lead to arrested growth and cell death in cancer cells that rely on Axl/Mer signaling.[1][4]

Q2: In which cancer types has this compound shown efficacy in xenograft models?

Preclinical studies have demonstrated the efficacy of this compound in xenograft models of:

  • Acute Myeloid Leukemia (AML): Particularly in models with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations.[1][4][5]

  • Non-Small Cell Lung Cancer (NSCLC): Especially in EGFR-mutated NSCLC models that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through the upregulation of Axl.[1][3]

Q3: Why is combination therapy often recommended with this compound?

Combination therapy is often employed to enhance the anti-tumor effects of this compound and to overcome potential resistance mechanisms. For instance, in EGFR-mutated NSCLC, tumor cells can develop resistance to EGFR inhibitors like osimertinib by activating the Axl signaling pathway.[1][3] By combining this compound with an EGFR inhibitor, both the primary oncogenic driver and the resistance pathway are targeted, leading to a more profound and durable anti-tumor response.[3]

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition with this compound Monotherapy

Q: My xenograft tumors are not responding as expected to this compound as a single agent. What are some potential reasons and solutions?

A: There are several factors that could contribute to suboptimal efficacy of this compound monotherapy. Here's a troubleshooting workflow:

Potential Causes & Solutions:

  • Low Axl/Mer Expression in the Xenograft Model:

    • Verification: Confirm the expression levels of Axl and Mer in your cancer cell line or patient-derived xenograft (PDX) model via Western blot, immunohistochemistry (IHC), or RNA sequencing.

    • Solution: Select a different xenograft model with confirmed high expression of Axl and/or Mer.

  • Acquired Resistance:

    • Investigation: Analyze resistant tumors for the activation of alternative survival pathways that may bypass Axl/Mer inhibition.[6][7]

    • Solution: Consider combination therapies. For example, in NSCLC models, combining this compound with an EGFR inhibitor like osimertinib has been shown to be effective.[3]

  • Suboptimal Dosing or Pharmacokinetics:

    • Verification: Ensure the dose and schedule are appropriate for the specific xenograft model. Review literature for established effective doses.[3]

    • Solution: Perform a dose-response study to determine the optimal dose for your model. Consider pharmacokinetic analysis to assess drug exposure in the animals.

Issue 2: High Variability in Tumor Response Among Animals

Q: I'm observing significant differences in tumor growth and response to this compound across different mice in the same treatment group. How can I reduce this variability?

A: High variability can obscure the true effect of the treatment. Here are some strategies to improve consistency:

Potential Causes & Solutions:

  • Inconsistent Tumor Implantation:

    • Standardization: Ensure uniform cell numbers, injection volume, and anatomical location for tumor cell implantation.[8] For PDX models, standardize the size of the implanted tumor fragments.[9]

  • Variable Drug Administration:

    • Technique: If administering via oral gavage, ensure proper technique to deliver the full dose consistently. For intraperitoneal injections, ensure consistent placement.

    • Formulation: Prepare the drug formulation fresh and ensure it is homogenous to avoid variability in concentration.

  • Animal Health and Husbandry:

    • Monitoring: Regularly monitor animal health, as underlying health issues can affect tumor growth and drug metabolism.

    • Environment: Maintain consistent housing conditions (temperature, light cycle, diet) for all animals.

Quantitative Data Summary

Table 1: Efficacy of this compound in Preclinical Xenograft Models

Cancer TypeXenograft ModelTreatmentDosing ScheduleOutcomeReference
AML MOLM13 (FLT3-ITD)This compoundNot specifiedProlonged mouse survival and suppressed AML cell infiltration in the liver.[1][5]
NSCLC PC-9 (AXL-overexpressing, EGFR-mutant)This compound + Osimertinib10 mg/kg this compound (oral gavage) + 5 mg/kg OsimertinibMarkedly regressed tumors and delayed tumor re-growth compared to either agent alone.[3]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Establishment
  • Cell Culture: Culture the desired cancer cell line (e.g., MOLM13 for AML, PC-9 for NSCLC) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Implantation: Anesthetize the immunocompromised mouse (e.g., NOD/SCID or nude mouse). Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2). Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment groups.

Protocol 2: this compound Formulation and Administration (Oral Gavage)
  • Formulation: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). Weigh the required amount of this compound powder and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the suspension is homogenous by vortexing or sonicating.

  • Dosing: Calculate the required volume for each mouse based on its body weight.

  • Administration: Using a proper-sized oral gavage needle, carefully administer the this compound suspension directly into the stomach of the mouse.

  • Frequency: Administer the treatment according to the planned schedule (e.g., once daily).

Visualizations

Tamnorzatinib_Signaling_Pathway AXL/Mer Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Mer Mer Mer->PI3K Mer->ERK Mer->STAT3 Gas6 Gas6 (Ligand) Gas6->AXL activates Gas6->Mer activates This compound This compound This compound->AXL This compound->Mer AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: AXL/Mer signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow Typical Xenograft Experiment Workflow start Start cell_culture 1. Cell Line Culture / PDX Tissue Preparation start->cell_culture implantation 2. Tumor Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound +/- Combination Agent randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Health treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Weight, Biomarkers) monitoring->endpoint data_analysis 8. Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Standard workflow for a this compound xenograft efficacy study.

Troubleshooting_Logic Troubleshooting Suboptimal Efficacy start Suboptimal Tumor Response check_target Check Axl/Mer Expression in Model start->check_target low_expression Low Expression check_target->low_expression Yes high_expression High Expression check_target->high_expression No change_model Action: Select a High-Expressing Model low_expression->change_model check_dose Review Dosing and PK high_expression->check_dose suboptimal_dose Suboptimal Dose/Exposure check_dose->suboptimal_dose Yes optimal_dose Optimal Dose/Exposure check_dose->optimal_dose No dose_escalation Action: Perform Dose-Response Study suboptimal_dose->dose_escalation check_resistance Investigate Resistance Pathways optimal_dose->check_resistance resistance_identified Resistance Pathway Activated check_resistance->resistance_identified Yes consider_combo Action: Implement Combination Therapy resistance_identified->consider_combo

Caption: Logic diagram for troubleshooting poor this compound efficacy.

References

Dealing with cell line contamination in Tamnorzatinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on dealing with cell line contamination issues that may arise during experiments with Tamnorzatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound (also known as ONO-7475) is an orally available, potent, and selective inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3] These kinases are part of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and their signaling pathways are associated with tumor cell proliferation, survival, migration, and drug resistance.[2][4] this compound works by binding to Axl and Mer, blocking their activity and inhibiting the downstream signaling pathways they control.[2][4]

Q2: Why is preventing cell line contamination particularly critical in this compound experiments? The validity of your experimental results depends entirely on the integrity of your cell lines.[5] Contamination can lead to unreliable data, irreproducible results, and wasted time and resources.[6][7] Specifically for this compound, which targets key survival and proliferation pathways, contamination can have profound effects:

  • Altered Drug Sensitivity: Mycoplasma contamination has been shown to significantly alter cellular responses to drugs, which could mask the true efficacy of this compound in your experiments.[8][9]

  • Inaccurate Proliferation Rates: Since this compound's effect is often measured by changes in cell growth, contamination that alters proliferation can completely invalidate your findings.[9]

Q3: What are the main types of cell line contamination I should be aware of? Cell culture contamination falls into two main categories:

  • Chemical Contamination: Includes impurities in media, sera, water, as well as endotoxins, detergents, and plasticizers.[12][13][14]

  • Biological Contamination: This is the most common issue and includes:

    • Bacteria, yeasts, and molds: Often visible by microscopy and can cause rapid changes in the culture medium.[14][15]

    • Viruses: Difficult to detect as they are very small and may not cause visible cell damage.[14][15]

    • Mycoplasma: A type of bacteria lacking a cell wall, making them resistant to many common antibiotics.[10][16] They are a major issue because they are difficult to detect and can significantly alter cell physiology without killing the cells.[9][13]

    • Cross-contamination: The accidental introduction of a different, often more rapidly growing, cell line into your culture.[14] Studies estimate that 18-36% of all cell lines may be misidentified or cross-contaminated.[5]

Q4: How can I be sure the cell line I'm using is authentic? The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[5][17] This technique generates a unique DNA fingerprint for a cell line.[5] It is recommended to:

  • Obtain cell lines only from reputable, certified cell banks.[7][18]

  • Perform STR profiling on any new cell line upon receipt to confirm its identity against the originator's profile.[19]

  • Periodically re-authenticate your cell lines, especially when creating new master and working cell banks.[17]

Troubleshooting Guide

Q5: I'm seeing unexpected or inconsistent results in my this compound dose-response assays. Could this be contamination? Yes, this is a classic sign of an underlying contamination issue, particularly with mycoplasma or a cell line cross-contamination.[6][13]

  • Symptom: Your IC50 values for this compound are shifting, or the results are not reproducible between experiments.

  • Possible Cause (Mycoplasma): Mycoplasma can alter cell metabolism and drug sensitivity, leading to inconsistent responses to this compound.[8][9] Your cells might look healthy under the microscope, but their physiological response is compromised.[13]

  • Possible Cause (Cross-Contamination): If your target cell line has been overgrown by a different, less sensitive cell line, the apparent efficacy of this compound will decrease.[6]

  • Recommended Action:

    • Immediately quarantine the suspect culture.[12]

    • Perform a mycoplasma detection test (PCR is recommended for speed and sensitivity).[20][21]

    • If you have not authenticated your cell line recently, send a sample for STR profiling.[22]

    • If contamination is confirmed, discard the culture and start over with a fresh, authenticated vial from your frozen stock.[12][23] Do not attempt to rescue irreplaceable cultures without extensive validation.

Q6: My cell culture medium is cloudy and turned yellow overnight after adding this compound. Is the compound contaminated? While possible, it is far more likely to be a fast-growing bacterial contamination.[24]

  • Symptom: Rapid turbidity (cloudiness) and a sudden drop in pH (yellow color in phenol red-containing media).[14][15]

  • Possible Cause (Bacteria): This is a hallmark of bacterial contamination.[14] Bacteria grow quickly and their metabolic byproducts acidify the medium.[9]

  • Recommended Action:

    • Check the culture under a microscope; you will likely see small, motile particles between your cells.[24]

    • Discard the contaminated culture immediately to prevent it from spreading.[12][25]

    • Thoroughly decontaminate the biosafety cabinet and incubator.[12]

    • Review your aseptic technique. Contamination is most often introduced through improper handling.[15][26]

Q7: I see thin, thread-like structures in my culture flask. What could this be? This is characteristic of fungal (mold) contamination.[12][13]

  • Symptom: Visible filamentous mycelia or denser clumps of spores. The medium may be clear initially but can become cloudy as the contamination worsens.[12][24]

  • Possible Cause (Mold): Fungal spores are airborne and can be introduced from the environment or contaminated equipment.[27]

  • Recommended Action:

    • Immediately discard the contaminated culture. Fungal spores can spread easily throughout the lab.[12]

    • Decontaminate the entire work area, paying special attention to the incubator water pan, which can be a source of fungal growth.[12]

    • Check your HEPA filter in the biosafety cabinet if the problem persists.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

Contaminant Microscopic Appearance Medium Appearance pH Change
Bacteria Small, motile rod or cocci shapes between cells.[24] Rapidly becomes turbid (cloudy).[14] Rapid drop (acidic, yellow).[14]
Yeast Small, oval or spherical budding particles, may form chains.[12][24] Becomes turbid.[12] Can become acidic or alkaline.[23][24]
Mold (Fungi) Thin, filamentous hyphae; may see dense spore clusters.[12][13] Initially clear, may have floating clumps; becomes turbid later.[12] Stable at first, can change later.[24]
Mycoplasma Not visible with a standard light microscope.[13] No change in appearance; culture looks healthy.[13] No significant change.

| Cross-Contamination | May see a second, distinct cell morphology. | No change in appearance. | No significant change. |

Table 2: Summary of Key Contamination Detection & Authentication Methods

Method Target Turnaround Time Key Advantage
Visual Microscopy Bacteria, Yeast, Mold Immediate Fast and easy for routine checks.[28]
PCR-Based Assay Mycoplasma, Viruses < 2-3 hours Highly sensitive, specific, and rapid.[20][21]
DNA Staining (DAPI/Hoechst) Mycoplasma < 1 day In-house visualization of mycoplasma DNA.[21]
STR Profiling Cell Line Identity 2-5 business days Gold standard for authenticating human cell lines.[5][17]

| ELISA / Electron Microscopy | Viruses | Variable | Can detect specific viral antigens or particles.[14][20] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tamnorzatinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor Axl Axl PI3K PI3K Axl->PI3K Ras Ras Axl->Ras Mer Mer Mer->PI3K Mer->Ras This compound This compound This compound->Axl Inhibits This compound->Mer Inhibits Gas6 Gas6 Ligand Gas6->Axl Binds & Activates Gas6->Mer Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis DrugResistance Drug Resistance ERK->DrugResistance

Caption: this compound inhibits the Axl and Mer receptor tyrosine kinases.

Contamination_Workflow cluster_routine Routine Checks (Every 1-2 Months) cluster_new_line New Cell Line Protocol MycoTest_routine Mycoplasma Test (PCR Recommended) Morphology_routine Check Cell Morphology & Growth Rate MycoTest_routine->Morphology_routine Start Receive New Cell Line Quarantine Quarantine Cells Start->Quarantine Expand Expand Culture (Low Passage) Quarantine->Expand STR Send Sample for STR Profiling Expand->STR MycoTest_new Mycoplasma Test Expand->MycoTest_new STR_Match STR Profile Matches? STR->STR_Match Myco_Negative Mycoplasma Negative? MycoTest_new->Myco_Negative Cryo Create Master & Working Cell Banks Release Release for Experiments Cryo->Release Release->MycoTest_routine Begin Routine Monitoring STR_Match->Myco_Negative Yes Discard1 DISCARD CULTURE (Misidentified Line) STR_Match->Discard1 No Myco_Negative->Cryo Yes Discard2 DISCARD CULTURE (Contaminated) Myco_Negative->Discard2 No

Caption: Recommended workflow for authenticating and monitoring cell lines.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Cell Behavior Q1 Are there visible signs of contamination? Start->Q1 Q2 What are the signs? Q1->Q2 Yes Q3 Have you run a mycoplasma test recently? Q1->Q3 No A1_Bact Likely Bacterial/Fungal Contamination Q2->A1_Bact Cloudy media, pH change, visible particles Q4 Is the cell line authenticated (STR Profile)? Q3->Q4 Yes, and it was negative A2_Myco Suspect Mycoplasma Contamination Q3->A2_Myco No, or it was >2 months ago A3_Cross Suspect Cross-Contamination or Genetic Drift Q4->A3_Cross No, or never performed A4_Other Issue may be related to reagents, protocol, or equipment. Review all experimental variables. Q4->A4_Other Yes, and it matches reference A1_Action Action: Discard culture, decontaminate equipment, review aseptic technique. A1_Bact->A1_Action A2_Action Action: Quarantine culture and perform PCR-based mycoplasma test. A2_Myco->A2_Action A3_Action Action: Send sample for STR profiling to verify cell line identity. A3_Cross->A3_Action

Caption: Troubleshooting logic for inconsistent experimental results.

Key Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication

STR profiling is essential for verifying the identity of your human cell lines and detecting cross-contamination.[22] While it is typically performed by a core facility or third-party service, the sample preparation is critical.[22]

Objective: To prepare a cell sample for STR analysis to confirm its identity.

Methodology:

  • Sample Collection:

    • Culture cells to be authenticated to approximately 80% confluency.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin and pellet the cells by centrifugation.

    • For suspension cells, pellet them directly from the culture medium.

    • Wash the cell pellet twice with sterile PBS to remove any residual media.

  • Sample Preparation:

    • You can submit either a cell pellet or extracted genomic DNA.[22]

    • For Cell Pellets: Resuspend at least 2 million cells in a sterile microcentrifuge tube.[22] Remove the PBS completely and store the pellet at -80°C until submission.[22]

    • For Genomic DNA: Extract gDNA using a commercial kit. Provide at least 20 μL of gDNA at a concentration of 10-50 ng/μL.[22]

  • Submission:

    • Label the tube clearly with the sample name, date, and your contact information.[22]

    • Fill out the sample submission form provided by your testing facility.

  • Analysis (Performed by Facility):

    • The facility will use PCR to amplify at least 8 core STR loci plus the amelogenin gene for gender identification.[22][29]

    • The resulting STR profile is compared to a reference database of authenticated cell lines to confirm identity.[29] A match of ≥80% is typically required to confirm that two cell lines are related.[29]

Protocol 2: PCR-Based Mycoplasma Detection

This is a rapid and highly sensitive method for routine screening of your cultures for mycoplasma contamination.[20][21]

Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.

Methodology (based on a typical commercial kit):

  • Sample Preparation:

    • Grow the cell culture to be tested for at least 48-72 hours without any antibiotics.

    • Collect 1 mL of the cell culture supernatant. It is important to collect the supernatant from a culture that is near confluency, as mycoplasma are often attached to the cell surface.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.

    • Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.

  • PCR Amplification:

    • Prepare the PCR master mix according to the kit manufacturer's instructions. This typically includes a Taq polymerase, dNTPs, and primers specific to conserved mycoplasma DNA sequences (e.g., 16S rRNA gene).

    • Add a positive control, a negative control (sterile water), and your prepared sample(s) to separate PCR tubes containing the master mix.

    • Run the PCR reaction in a thermal cycler using the program specified in the kit protocol.

  • Result Analysis:

    • Analyze the PCR products using agarose gel electrophoresis.

    • A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination.

    • The positive control should show a clear band, and the negative control should show no band. If the controls fail, the test is invalid and must be repeated.

Protocol 3: Best Practices for Aseptic Technique

Strict aseptic technique is the primary defense against introducing contamination into your cultures.[25][26][30]

Objective: To maintain a sterile environment during cell culture manipulations.

Methodology:

  • Prepare the Work Area:

    • Before starting, ensure the cell culture room is clean and dedicated solely to cell culture work.[26]

    • Turn on the biosafety cabinet (BSC) for at least 15 minutes before use to allow for proper air filtration.[26][31]

    • Disinfect the entire inner surface of the BSC with 70% ethanol and lint-free wipes.[30][31]

  • Personal Hygiene:

    • Always wear a clean lab coat and sterile gloves.[25][26]

    • Wash hands thoroughly before putting on gloves. Spray gloves with 70% ethanol before entering the BSC.[32]

  • Handling Reagents and Media:

    • Disinfect all bottles, plates, and flasks with 70% ethanol before placing them inside the BSC.[30][32]

    • Arrange materials in the hood to create a clear workflow and avoid disrupting the laminar airflow. Do not overcrowd the space.[26][31]

    • Work with only one cell line at a time to prevent cross-contamination.[21][30]

    • Never leave bottles or flasks open for extended periods. When a cap is removed, place it face-down on the sterile surface or hold it in your hand.[26][31]

    • Use sterile, disposable pipettes and tips. Use each pipette only once to avoid cross-contaminating stock solutions.[26][32]

  • After Work:

    • Tightly close all containers before removing them from the BSC.

    • Remove all materials and waste.

    • Disinfect the BSC surface again with 70% ethanol.[30]

    • Regularly clean incubators and water baths, using a bactericidal/fungicidal agent in the water pan.[12]

References

Technical Support Center: Ensuring Reproducibility in Preclinical Studies with Tamnorzatinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of Axl and Mer receptor tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available small molecule that selectively inhibits the receptor tyrosine kinases Axl and Mer.[1][2] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, which are involved in tumor cell proliferation, survival, migration, and drug resistance.[1][2]

Q2: In which cancer models has this compound shown preclinical activity?

A2: Preclinical studies have demonstrated the activity of this compound in various cancer models, most notably in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1] In EGFR-mutated NSCLC, it has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][3] In FLT3-ITD mutant AML, this compound has demonstrated the ability to arrest growth and induce apoptosis.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] For in vivo studies, it can be formulated as a suspension.[4] It is crucial to use fresh, anhydrous DMSO as moisture can affect its solubility. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo preparations, the formulated suspension should be used immediately.[4]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Studies

Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure that your cells are healthy, free of contamination, and within a consistent and low passage number. Cells at high passage numbers can exhibit altered sensitivity to drugs.

  • Seeding Density: Use a consistent cell seeding density across all experiments. Variations in the initial number of cells can significantly impact the final readout.

  • DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.

  • Drug Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.

  • Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and experimental question. Common incubation times for this compound are 48 or 72 hours.[1]

Q5: I am not seeing a significant decrease in phosphorylated Axl or Mer in my Western blot after this compound treatment. What should I check?

A5: This could be due to several reasons:

  • Treatment Duration and Concentration: The effect of this compound on Axl and Mer phosphorylation can be rapid and may occur at low nanomolar concentrations.[1] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.

  • Antibody Quality: Ensure that the primary antibodies for phosphorylated Axl (p-Axl) and phosphorylated Mer (p-Mer) are validated for Western blotting and are specific for the phosphorylated form of the protein.

  • Basal Phosphorylation Levels: Some cell lines may have low basal levels of Axl or Mer phosphorylation. You may need to stimulate the cells with their ligand, Gas6, to induce phosphorylation before treating with this compound to observe a robust inhibitory effect.

  • Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the extraction process.

Q6: My cells are developing resistance to this compound in long-term culture. What are the potential mechanisms?

A6: Acquired resistance to tyrosine kinase inhibitors is a common challenge. Potential mechanisms for this compound resistance could include:

  • Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of Axl and Mer.

  • Mutations in the Axl or Mer Kinase Domain: While less common for this class of inhibitors, mutations could potentially arise that prevent this compound from binding effectively.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.

In Vivo Studies

Q7: I am having difficulty with the in vivo formulation and administration of this compound. What are the recommendations?

A7: For oral gavage, this compound can be prepared as a suspension.[4] A common vehicle for suspension is 0.5% methylcellulose or a mixture containing DMSO, PEG300, Tween 80, and water.[1][4] It is critical to ensure the suspension is homogenous before each administration. For intravenous injection, a clear solution is required, which may involve a different formulation, often containing solubilizing agents like PEG300 and Tween 80.[4] Always prepare the formulation fresh before use.[4]

Q8: I am not observing significant tumor growth inhibition in my xenograft model with this compound treatment. What should I consider?

A8: Several factors can influence the in vivo efficacy of this compound:

  • Mouse Model: Ensure that the chosen xenograft model expresses sufficient levels of Axl and/or Mer. Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity of human tumors.

  • Dosing Regimen: The dose and schedule of administration are critical. Preclinical studies have used oral gavage dosages ranging from 6 mg/kg to 20 mg/kg.[1] It may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.

  • Pharmacokinetics: The bioavailability and half-life of this compound can vary between mouse strains. Consider performing pharmacokinetic studies to ensure that the drug is reaching the tumor at sufficient concentrations.

  • Combination Therapy: this compound has often shown enhanced efficacy when used in combination with other targeted therapies or chemotherapies.[1][3]

Data Presentation

To facilitate comparison and ensure reproducibility, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
Axl0.7Cell-free
Mer1.0Cell-free
FLT3147Cell-free

Source: Selleck Chemicals[1]

Table 2: Example of Cell Viability Data Presentation (MTT Assay)

Cell LineThis compound Concentration (nM)% Viability (Mean ± SD)
MOLM13 (FLT3-ITD)0100 ± 5.2
1085 ± 4.1
5042 ± 3.5
10021 ± 2.8
5008 ± 1.9
OCI-AML3 (FLT3-WT)0100 ± 6.1
1098 ± 5.5
5095 ± 4.8
10089 ± 5.2
50075 ± 6.3

Note: This is illustrative data based on typical experimental outcomes. Researchers should generate their own data.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are foundational protocols that can be adapted for specific experimental needs.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for Axl/Mer Signaling
  • Cell Lysis: After treatment with this compound (and/or Gas6 stimulation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Axl, Axl, p-Mer, Mer, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Use the antibody manufacturer's recommended dilution.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study
  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation fresh daily. Administer the drug via the chosen route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.[1]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight regularly. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Axl/Mer Signaling Pathway

Axl_Mer_Signaling cluster_membrane Cell Membrane Gas6 Gas6 Axl Axl Gas6->Axl Mer Mer Gas6->Mer PI3K PI3K Axl->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) Axl->MAPK_pathway PLCg PLCγ Axl->PLCg STAT STAT Axl->STAT Drug_Resistance Drug Resistance Axl->Drug_Resistance Mer->PI3K Mer->MAPK_pathway Mer->STAT Mer->Drug_Resistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival MAPK_pathway->Proliferation Migration Migration MAPK_pathway->Migration PKC PKC PLCg->PKC PKC->Survival STAT->Proliferation STAT->Survival This compound This compound This compound->Axl This compound->Mer

Caption: this compound inhibits Axl and Mer signaling pathways.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Data_Analysis_InVitro Data Analysis Viability_Assay->Data_Analysis_InVitro Western_Blot->Data_Analysis_InVitro Xenograft_Model Xenograft Model Establishment Drug_Admin This compound Administration Xenograft_Model->Drug_Admin Monitoring Tumor Growth & Toxicity Monitoring Drug_Admin->Monitoring Data_Analysis_InVivo Data Analysis Monitoring->Data_Analysis_InVivo

Caption: General workflow for preclinical evaluation of this compound.

Troubleshooting Logic for Inconsistent In Vitro Results

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Cells Check Cell Health, Passage Number, and Contamination Start->Check_Cells Check_Assay Review Assay Protocol: - Seeding Density - Incubation Time - Reagent Preparation Start->Check_Assay Check_Compound Verify Compound Integrity: - Storage Conditions - Fresh Dilutions - DMSO Concentration Start->Check_Compound Consistent_Results Consistent Results Check_Cells->Consistent_Results If Resolved Further_Troubleshooting Further Troubleshooting (e.g., cell line specific issues) Check_Cells->Further_Troubleshooting If Not Resolved Check_Assay->Consistent_Results If Resolved Check_Assay->Further_Troubleshooting If Not Resolved Check_Compound->Consistent_Results If Resolved Check_Compound->Further_Troubleshooting If Not Resolved

Caption: Troubleshooting logic for inconsistent in vitro results.

By providing detailed protocols, addressing common challenges, and offering clear visual aids, this technical support center aims to enhance the reproducibility and reliability of preclinical research involving this compound.

Disclaimer: This information is intended for research use only. All experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Technical Support Center: Troubleshooting Apoptosis Assay Artifacts with Tamnorzatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tamnorzatinib in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound (also known as ONO-7475) is a potent and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family and play crucial roles in tumor cell proliferation, survival, invasion, and drug resistance.[3] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival.[4] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells that overexpress these kinases.[5]

Q2: Which apoptosis assays are commonly used with this compound treatment?

Standard apoptosis assays are generally compatible with this compound treatment. These include:

  • Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic event.[6]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[7]

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.[6]

Q3: Can this compound's mechanism of action interfere with apoptosis assays?

While generally compatible, the specific mechanism of this compound as a tyrosine kinase inhibitor (TKI) warrants careful consideration of potential artifacts. TKIs can sometimes induce cellular changes that may be misinterpreted by standard apoptosis assays. For instance, some TKIs can affect cell membrane fluidity or induce cell cycle arrest, which could potentially influence assay results.[8] It is crucial to include proper controls and potentially use multiple assays to confirm apoptosis.

Troubleshooting Guides

Annexin V/PI Staining Artifacts

Issue 1: High percentage of Annexin V-positive/PI-negative cells in the negative control group.

Potential Cause Troubleshooting Steps
Spontaneous Apoptosis: Over-confluent or nutrient-deprived cells may undergo apoptosis.Ensure cells are in the logarithmic growth phase and not overly dense before treatment.
Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cell membranes, leading to false positives.[9]Use a gentle cell detachment method (e.g., Accutase) and minimize centrifugation force and duration.
Reagent Issues: Expired or improperly stored reagents can lead to non-specific binding.Use fresh reagents and store them according to the manufacturer's instructions.

Issue 2: Unexpectedly high percentage of Annexin V-positive/PI-positive (late apoptotic/necrotic) cells at early time points.

Potential Cause Troubleshooting Steps
High Drug Concentration: The concentration of this compound may be too high, causing rapid cell death and necrosis rather than apoptosis.Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis without causing widespread necrosis.
Off-Target Effects: At high concentrations, off-target effects of the inhibitor could lead to rapid membrane disruption.Lower the drug concentration and confirm apoptosis with a secondary assay (e.g., caspase activity).
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Include a vehicle-only control.
TUNEL Assay Artifacts

Issue 1: Weak or no signal in the positive control.

Potential Cause Troubleshooting Steps
Insufficient Permeabilization: The cell membrane and nuclear membrane may not be sufficiently permeabilized for the TdT enzyme to access the DNA.Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K).
Inactive TdT Enzyme: The enzyme may have lost activity due to improper storage or handling.Use a new vial of enzyme or a new kit. Ensure proper storage at -20°C.
Incorrect Reagent Preparation: The reaction buffer may be prepared incorrectly.Double-check all reagent concentrations and preparation steps.

Issue 2: High background staining in all samples.

Potential Cause Troubleshooting Steps
Excessive TdT Enzyme Concentration: Too much enzyme can lead to non-specific labeling of DNA.Titrate the TdT enzyme concentration to find the optimal balance between signal and background.
Over-fixation: Excessive fixation can cause DNA damage that is non-specifically labeled by the TUNEL assay.Optimize the fixation time and concentration of the fixative (e.g., paraformaldehyde).
Autofluorescence: Some cell types exhibit natural fluorescence that can interfere with the assay.Include an unstained control to assess autofluorescence and consider using a fluorophore with a different emission spectrum.
Caspase Activity Assay Artifacts

Issue 1: No significant increase in caspase activity despite other indicators of apoptosis.

Potential Cause Troubleshooting Steps
Incorrect Timing: Caspase activation is a transient event. The measurement may be taken too early or too late.[10][11]Perform a time-course experiment to determine the peak of caspase activation following this compound treatment.
Cell Lysis Issues: Incomplete cell lysis will result in an underestimation of caspase activity.Ensure the lysis buffer is effective for your cell type and that lysis is complete.
Caspase-Independent Cell Death: this compound may be inducing a form of programmed cell death that does not rely on the activation of executioner caspases.[12]Investigate markers of other cell death pathways, such as necroptosis or autophagy.

Issue 2: High background in colorimetric or fluorometric assays.

Potential Cause Troubleshooting Steps
Substrate Instability: The caspase substrate may be degrading, leading to a high background signal.Prepare fresh substrate solution for each experiment and protect it from light.
Interference from this compound: The compound itself may have fluorescent properties or interfere with the detection method.Run a control with this compound in cell-free lysis buffer to check for direct interference.
Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate.Use a specific caspase inhibitor as a negative control to confirm that the signal is due to caspase activity.

Experimental Protocols

Annexin V/PI Staining Protocol
  • Cell Treatment: Seed cells at an appropriate density and treat with this compound at the desired concentrations for the indicated times. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

TUNEL Assay Protocol (for adherent cells)
  • Cell Treatment and Fixation: Grow and treat cells on glass coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells and equilibrate with Equilibration Buffer for 10 minutes.

  • TdT Reaction: Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by washing the cells with 2X SSC buffer.

  • Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Caspase-3 Colorimetric Assay Protocol
  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in a chilled lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Visualizations

Tamnorzatinib_Apoptosis_Pathway cluster_downstream Downstream Effects This compound This compound Axl_Mer Axl/Mer RTKs This compound->Axl_Mer Inhibits Apoptosis Apoptosis This compound->Apoptosis PI3K_AKT PI3K/AKT Pathway Axl_Mer->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Axl_Mer->MAPK_ERK Activates Survival Cell Survival & Proliferation PI3K_AKT->Survival MAPK_ERK->Survival AnnexinV_Troubleshooting Start High Annexin V+ in Control Check_Culture Check Cell Culture Conditions (confluency, media) Start->Check_Culture Check_Handling Review Cell Handling (trypsinization, centrifugation) Start->Check_Handling Check_Reagents Verify Reagent Validity Start->Check_Reagents Optimize_Culture Optimize Seeding Density & Culture Time Check_Culture->Optimize_Culture Gentle_Handling Use Gentle Detachment & Lower Centrifugation Speed Check_Handling->Gentle_Handling New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Resolved Issue Resolved Optimize_Culture->Resolved Gentle_Handling->Resolved New_Reagents->Resolved Apoptosis_Assay_Workflow Start Start Experiment Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment This compound Treatment (include controls) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Assay_Choice Select Apoptosis Assay Harvesting->Assay_Choice AnnexinV Annexin V/PI Staining Assay_Choice->AnnexinV Early Apoptosis TUNEL TUNEL Assay Assay_Choice->TUNEL Late Apoptosis Caspase Caspase Activity Assay Assay_Choice->Caspase Mechanism Analysis Data Acquisition & Analysis AnnexinV->Analysis TUNEL->Analysis Caspase->Analysis Conclusion Interpret Results Analysis->Conclusion

References

Technical Support Center: Optimizing Tamnorzatinib in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the incubation time of Tamnorzatinib in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ONO-7475) is a potent and selective oral inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These kinases are members of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and play a key role in tumor cell proliferation, survival, migration, and drug resistance.[2][4] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, leading to an inhibition of tumor cell growth.[2][4]

Q2: What is a recommended starting point for the incubation time of this compound in a cell viability assay?

For cell viability and proliferation assays (e.g., MTT, MTS, XTT, CellTiter-Glo), a standard starting point for a kinase inhibitor like this compound is an incubation period of 24 to 72 hours .[5] An incubation of 72 hours is often used to observe the full anti-proliferative effect of a compound.[6] However, the optimal time is highly dependent on the specific cell line's doubling time and its sensitivity to the drug.

Q3: How do I determine the optimal incubation time for my specific cell line?

The most reliable method is to perform a time-course experiment .[5][6] This involves treating your cells with a range of this compound concentrations and measuring cell viability at several different time points, such as 24, 48, and 72 hours.[5][6] This approach allows you to identify the time point that provides the most robust and reproducible dose-dependent response for calculating the IC50 value.

Q4: How does incubation time affect the calculated IC50 value?

The half-maximal inhibitory concentration (IC50) value can be time-dependent. Generally, as the incubation time with this compound increases, the IC50 value is expected to decrease.[6] This is because the compound has more time to exert its cytotoxic or cytostatic effects. Therefore, it is critical to establish and maintain a consistent incubation time across all related experiments to ensure that your results are comparable.

Experimental Protocols

Protocol: Time-Course Viability Assay Using MTT

This protocol outlines the steps to determine the optimal incubation time for this compound.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and perform a cell count to ensure viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.[8]

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.[7] Prepare one plate for each time point (e.g., 24h, 48h, 72h).

  • Incubation:

    • Return the plates to the 37°C, 5% CO₂ incubator for the designated time periods (24, 48, or 72 hours).[7]

  • MTT Assay:

    • At the end of each incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7][11]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Subtract the average absorbance of the "medium only" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot dose-response curves (Viability % vs. log[this compound]) for each time point and determine the IC50 value.

Data Presentation

Illustrative Data: Effect of Incubation Time on this compound IC50

The following table presents hypothetical data to illustrate how the IC50 value of this compound might vary with different incubation times in a sensitive cancer cell line.

Incubation TimeIC50 Value (nM)95% Confidence Interval (nM)R² of Dose-Response Curve
24 Hours 85.275.1 - 96.60.97
48 Hours 32.528.1 - 37.60.99
72 Hours 15.813.5 - 18.50.99

Note: This data is for illustrative purposes only and is intended to guide experimental design.

Visualizations

Signaling Pathway, Workflows, and Troubleshooting

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Gas6 Gas6 (Ligand) Axl Axl Receptor Gas6->Axl Binds Mer Mer Receptor Gas6->Mer Binds PI3K PI3K Axl->PI3K RAS RAS Axl->RAS Mer->PI3K Mer->RAS This compound This compound This compound->Axl This compound->Mer AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival G start Start: Optimize Incubation Time seed 1. Seed cells in 96-well plates start->seed treat 2. Treat with serial dilutions of this compound seed->treat incubate 3. Incubate plates for 24h, 48h, and 72h treat->incubate assay 4. Perform MTT assay at each time point incubate->assay read 5. Measure absorbance at 570 nm assay->read analyze 6. Calculate % Viability and IC50 values read->analyze compare 7. Compare dose-response curves and IC50 values across time points analyze->compare select Select optimal time point with robust dose-response compare->select  Optimal?   end End Protocol select->end G start Problem with Viability Assay var High variability between replicates? start->var no_effect No dose-dependent effect? var->no_effect No var_sol Check cell seeding consistency. Avoid edge effects. Improve pipetting technique. var->var_sol Yes high_bg High background in controls? no_effect->high_bg No no_effect_sol1 Incubation time too short? -> Perform time-course (extend to 72h). no_effect->no_effect_sol1 Yes high_bg_sol Contamination? -> Check for bacteria/mycoplasma. Reagent interference? -> Run compound-only controls. high_bg->high_bg_sol Yes no_effect_sol2 Concentration too low? -> Test a higher concentration range. no_effect_sol1->no_effect_sol2 no_effect_sol3 Cell line resistant? -> Confirm target expression (Axl/Mer). no_effect_sol2->no_effect_sol3

References

How to address batch-to-batch variability of Tamnorzatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter batch-to-batch variability when working with Tamnorzatinib (ONO-7475). Consistent and reproducible experimental outcomes are critical for advancing research, and this guide offers a structured approach to identifying and mitigating potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as ONO-7475) is a potent and selective, orally active small molecule inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and are often overexpressed in various cancer cells.[2] By inhibiting Axl and Mer, this compound blocks their signaling pathways, which can inhibit tumor cell proliferation, survival, and migration.[2]

Q2: Why might I be observing batch-to-batch variability in my experiments with this compound?

While specific batch-to-batch variability for this compound is not widely documented, variations in experimental results with small molecule inhibitors can arise from several factors:

  • Chemical Purity and Impurities: Differences in the manufacturing process between batches can lead to variations in the purity profile. The presence of even small amounts of impurities can potentially affect biological activity.

  • Compound Stability and Storage: this compound, like many small molecules, has specific storage requirements to maintain its stability.[1] Improper handling, such as repeated freeze-thaw cycles or exposure to light and moisture, can lead to degradation of the compound.

  • Solubility and Formulation: The solubility of this compound can be influenced by the solvent and the preparation of stock solutions.[1] Inconsistent dissolution between batches can result in different effective concentrations in your assays.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability, which could contribute to variability.

Q3: How should I properly store and handle this compound to minimize variability?

To ensure consistency, it is crucial to adhere to the manufacturer's storage and handling instructions. General recommendations include:

  • Storage of Powder: Store the solid compound at -20°C for long-term stability.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C.[1]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Assays
Potential Cause Troubleshooting Step
Compound Concentration Inaccuracy 1. Verify the concentration of your stock solution. If possible, use a spectrophotometric method or High-Performance Liquid Chromatography (HPLC) for quantification. 2. Ensure your serial dilutions are accurate. Use calibrated pipettes and perform dilutions carefully.
Variable Enzyme/Cell Activity 1. Ensure the kinase enzyme used in biochemical assays is from the same lot and has been stored correctly. 2. For cell-based assays, use cells within a consistent and low passage number range. Ensure consistent cell seeding density.
Assay Conditions 1. Maintain consistent ATP concentration in kinase assays, as IC50 values of ATP-competitive inhibitors are sensitive to this. 2. Ensure consistent incubation times and temperatures for all experiments.
Compound Precipitation 1. Visually inspect for any precipitation of the compound in your assay media. 2. Determine the optimal solvent and final concentration to ensure solubility throughout the experiment.
Issue 2: Unexpected or Variable Cellular Phenotypes
Potential Cause Troubleshooting Step
Off-Target Effects 1. While this compound is selective for Axl and Mer, high concentrations may inhibit other kinases.[1] Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a structurally different Axl/Mer inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Cell Line-Specific Responses 1. Different cell lines may have varying levels of Axl and Mer expression, leading to different sensitivities to this compound.[1] Confirm the expression levels of the target kinases in your cell lines via Western blot or qPCR.
Activation of Compensatory Pathways 1. Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways. Investigate other relevant signaling pathways (e.g., EGFR, PI3K/Akt) to assess for any crosstalk.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Type
AXL0.7Cell-based Tyrosine Kinase Assay
MER1.0Cell-based Tyrosine Kinase Assay
TYRO38.7Cell-based Tyrosine Kinase Assay
TRKB15.8Cell-based Tyrosine Kinase Assay
PDGFR alpha28.9Cell-based Tyrosine Kinase Assay
TRKA35.7Cell-based Tyrosine Kinase Assay
FLT3147Cell-based Tyrosine Kinase Assay
Data sourced from MedChemExpress and Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in 50:50 ACN/water.

  • Mobile Phase:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Analyze the chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Axl Kinase Assay

This protocol is for determining the inhibitory activity of different batches of this compound against Axl kinase.

Materials:

  • Recombinant human Axl kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should be ≤1%.

    • Prepare a 2X kinase/substrate mix by diluting the Axl kinase and peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should ideally be at the Km for Axl.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the ADP generated according to the ADP-Glo™ Kinase Assay kit instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the kinase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Axl Axl PI3K PI3K Axl->PI3K ERK ERK Axl->ERK STAT3 STAT3 Axl->STAT3 Mer Mer Mer->PI3K Mer->ERK Mer->STAT3 Gas6 Gas6 (Ligand) Gas6->Axl Activates Gas6->Mer Activates This compound This compound This compound->Axl Inhibits This compound->Mer Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival

Caption: Axl and Mer signaling pathway inhibited by this compound.

G cluster_0 Phase 1: Batch Characterization cluster_1 Phase 2: Functional Testing cluster_2 Phase 3: Data Comparison A Receive New Batch of This compound B Visual Inspection (Color, Texture) A->B C Purity Analysis (HPLC) B->C D Identity Confirmation (MS) C->D E Prepare Stock Solution D->E F In Vitro Kinase Assay (Determine IC50) E->F G Cell-Based Viability Assay F->G H Compare Purity and IC50 with Previous Batches G->H I Proceed with Experiments if Results are Consistent H->I G A Inconsistent Experimental Results Observed B Review Experimental Protocol for Errors A->B C Check Compound Handling and Storage A->C D Assess Purity and Integrity of Current Batch (e.g., HPLC, MS) A->D E Compare with a Reference (Previous) Batch D->E F Inconsistent Purity/Integrity Detected E->F G Purity and Integrity are Consistent E->G H Contact Supplier for Replacement Batch F->H I Investigate Other Experimental Variables (Cells, Reagents, Assay Conditions) G->I

References

Improving the therapeutic window of Tamnorzatinib in combination studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tamnorzatinib (ONO-7475) combination studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the therapeutic window of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available and selective inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs)[1]. As a potent, dual inhibitor, it binds to and prevents the activity of both Axl and Mer[1][2]. This action blocks their signaling pathways, which in turn inhibits the proliferation and migration of tumor cells that overexpress these kinases[1][2]. The TAM (Tyro3, Axl, and Mer) family of RTKs, when overexpressed, plays a significant role in tumor cell proliferation, survival, invasion, angiogenesis, metastasis, and drug resistance[1].

dot

Caption: this compound blocks Axl/Mer signaling pathways.

Q2: What are the key considerations for designing a combination study with this compound?

When designing a combination study, it is crucial to consider the partner drug's mechanism of action and the potential for synergistic effects. For instance, this compound has been shown to sensitize AXL-overexpressing EGFR-mutant non-small cell lung cancer (NSCLC) cells to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib[3][4]. It can also suppress the emergence of tolerant cells to these EGFR-TKIs[3][4]. Combination with immunotherapy, such as the anti-PD-1 antibody nivolumab, is another area of investigation, as this compound may also act on immune cells[5][6].

dot

Caption: Logical workflow for designing combination studies.

Troubleshooting Guides

Problem 1: Suboptimal efficacy in a combination study with an EGFR-TKI.

  • Possible Cause 1: Low Axl Expression. The synergistic effect of this compound with EGFR-TKIs is more pronounced in cells with high Axl expression.

    • Troubleshooting Step: Confirm the Axl expression level in your cell lines or patient-derived models using techniques like Western Blot or immunohistochemistry. For in vitro studies, consider using cell lines known to have high Axl expression, such as PC-9 and HCC4011, as opposed to those with low expression like HCC827[4].

  • Possible Cause 2: Insufficient Drug Concentration. The concentration of this compound or the partner drug may not be optimal to achieve a synergistic effect.

    • Troubleshooting Step: Perform a dose-response matrix experiment to evaluate a range of concentrations for both drugs. This will help in determining the optimal concentrations for achieving synergy, often quantified by a Combination Index (CI).

Problem 2: Unexpected toxicity in an in vivo combination study.

  • Possible Cause 1: Overlapping Toxicities. this compound and the combination partner may have overlapping toxicities that are exacerbated when administered together.

    • Troubleshooting Step: Review the known safety profiles of both drugs. In a Phase 1 study of this compound with nivolumab, dose-limiting toxicities included nephritis, colitis, and abnormal hepatic function[5][6]. Consider a dose-escalation study design to identify the maximum tolerated dose (MTD) of the combination.

  • Possible Cause 2: Pharmacokinetic Interactions. One drug may be altering the metabolism or clearance of the other, leading to increased exposure and toxicity.

    • Troubleshooting Step: Conduct pharmacokinetic (PK) analysis to measure the plasma concentrations of both drugs when administered alone and in combination. This will help determine if a drug-drug interaction is occurring.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
Axl0.7Cell-based Tyrosine Kinase Assay
Mer1.0Cell-based Tyrosine Kinase Assay
TYRO38.7Cell-based Tyrosine Kinase Assay
TRKB15.8Cell-based Tyrosine Kinase Assay
PDGFR alpha28.9Cell-based Tyrosine Kinase Assay
TRKA35.7Cell-based Tyrosine Kinase Assay
FLT3147Cell-based Tyrosine Kinase Assay
Data sourced from MedChemExpress[4]

Table 2: Phase 1 Clinical Trial Data of this compound Monotherapy vs. Combination with Nivolumab

ParameterThis compound Monotherapy (N=12)This compound + Nivolumab (N=12)
Dosing 3, 6, or 10 mg once daily3, 6, or 10 mg once daily + 240 mg Nivolumab every 2 weeks
Any Grade Adverse Events (%) 91.791.7
Grade ≥3 Adverse Events (%) 016.7
Objective Response Rate (%) 08.3
Disease Control Rate (%) 25.033.3
Data from a Phase 1 study in patients with advanced or metastatic solid tumors[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Synergy

  • Cell Seeding: Plate cancer cells (e.g., Axl-high NSCLC cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the partner drug (e.g., Osimertinib). This involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours)[4]. Include vehicle-treated cells as a negative control.

  • Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

dot

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Xenograft Model for Combination Efficacy

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MOLM13 for AML or Axl-overexpressing NSCLC cells) into immunocompromised mice[3][7].

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.

  • Treatment Administration: Administer the drugs according to the planned schedule (e.g., daily oral gavage for this compound)[5][6].

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pathway modulation, immunohistochemistry for biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences. In xenograft models of AXL-overexpressing EGFR-mutated lung cancer, the combination of this compound and osimertinib has been shown to markedly regress tumors and delay regrowth[3][7].

References

Validation & Comparative

Head-to-Head Comparison: Tamnorzatinib vs. Gilteritinib for FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML): Tamnorzatinib (SY-5609/ONO-7475) and the FDA-approved drug, Gilteritinib. This comparison is based on available preclinical data to inform research and development decisions.

Executive Summary

Gilteritinib is a potent, second-generation FLT3 inhibitor with established clinical efficacy in relapsed or refractory FLT3-mutated AML.[1][2][3][4][5] Preclinical data demonstrates its high potency against FLT3-ITD and various resistance mutations.[2][6] this compound, currently in earlier stages of development, is a highly selective and potent oral inhibitor of cyclin-dependent kinase 7 (CDK7) that has also been characterized as a dual Axl/Mer inhibitor with demonstrated preclinical activity against FLT3-ITD AML cell lines.[1][7] While direct head-to-head clinical data is unavailable, this guide synthesizes the existing preclinical evidence to offer a comparative perspective on their mechanisms of action and anti-leukemic activity.

Data Presentation: Preclinical Efficacy

The following tables summarize the available preclinical data for this compound and Gilteritinib against common FLT3-ITD AML cell lines. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Potency Against FLT3-ITD

CompoundTarget(s)Cell LineIC50 / EffectCitation(s)
This compound Axl/Mer, FLT3MOLM-1310 nM significantly reduces cell viability by >50%[8]
MV4;1110 nM significantly reduces cell viability by >50%[8]
FLT3 (general)IC50: 147 nM
Gilteritinib FLT3, AXLMOLM-13IC50: 2.9 nM[5]
MV4-11IC50: 0.92 nM[5]
FLT3-ITDIC50: 0.7 - 1.8 nM (in media)[2]
FLT3-ITDIC50: 17 - 33 nM (in plasma)[2]
FLT3-D835YIC50: 1.6 nM[5]

Table 2: In Vitro Effects on Cell Viability and Apoptosis

CompoundCell LineAssayKey FindingsCitation(s)
This compound MOLM-13, MV4;11Apoptosis AssayInduces apoptosis.[8]
MV4;11Cell Viability~60% reduction in cell number with 10 nM single agent.[1]
Gilteritinib MOLM-13, MV4-11Apoptosis AssayDose-dependent induction of apoptosis.[9]
MV4-11Cell ViabilitySignificant reduction in proliferation with increasing concentrations.[10]

Mechanism of Action

Gilteritinib is a potent, selective, oral FLT3 tyrosine kinase inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations, including the D835Y mutation that confers resistance to other FLT3 inhibitors.[5][8][11][12] By binding to the ATP-binding pocket of the FLT3 kinase, Gilteritinib inhibits its autophosphorylation and downstream signaling through pathways such as STAT5, RAS/MAPK, and PI3K/AKT, which are critical for the proliferation and survival of leukemic blasts.[13] Gilteritinib also exhibits inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to FLT3 inhibitors.[5][6]

This compound has a dual mechanism of action relevant to AML. It is a potent inhibitor of the Axl and Mer receptor tyrosine kinases (TAM family).[7] AXL is often overexpressed in AML and its inhibition can suppress survival and proliferation signaling in FLT3-ITD AML cells.[1][7] Additionally, preclinical studies have shown that this compound directly kills or arrests the growth of FLT3-ITD AML cells.[7] The exact mechanism of its anti-FLT3-ITD activity is still under full investigation but appears to involve the induction of apoptosis.[8]

Signaling Pathway Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) FLT3_ITD->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits This compound This compound This compound->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compounds (Gilteritinib, this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the FLT3 kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • luminescence is measured using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Representative Protocol)

Objective: To assess the effect of test compounds on the viability of FLT3-ITD AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Gilteritinib, this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well opaque-walled plates

Procedure:

  • Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescent signal using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.

In Vivo Xenograft Model (Representative Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a mouse model of FLT3-ITD AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • FLT3-ITD positive AML cell line (e.g., MV4-11) engineered to express luciferase

  • Test compounds (Gilteritinib, this compound) formulated for oral gavage

  • Vehicle control

  • Bioluminescence imaging system

Procedure:

  • Inject the luciferase-expressing AML cells intravenously or subcutaneously into the immunodeficient mice.

  • Monitor tumor engraftment and growth via bioluminescence imaging.

  • Once tumors are established, randomize the mice into treatment groups (vehicle, Gilteritinib, this compound).

  • Administer the compounds daily via oral gavage at predetermined doses.

  • Monitor tumor burden regularly using bioluminescence imaging.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., pharmacodynamic markers).

  • Analyze the data to compare tumor growth inhibition and survival between the treatment groups.

Preclinical_Workflow Preclinical Drug Evaluation Workflow for AML cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (AML Cell Lines) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Xenograft_Model AML Xenograft Model (Efficacy & Tolerability) Apoptosis_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft_Model->PD_Analysis Clinical_Candidate Clinical Candidate Selection PD_Analysis->Clinical_Candidate Lead_Compound Lead Compound (e.g., this compound) Lead_Compound->Kinase_Assay

Caption: A typical workflow for the preclinical evaluation of a novel AML drug.

Conclusion

Based on the available preclinical data, Gilteritinib demonstrates highly potent and specific inhibition of FLT3-ITD in the low nanomolar range. This compound also shows promising anti-leukemic activity against FLT3-ITD AML cell lines, likely through its dual Axl/Mer and potential direct FLT3 inhibitory effects. A direct, head-to-head preclinical study would be necessary to definitively compare their potency and efficacy. The differing primary targets of these two molecules—FLT3 for Gilteritinib and Axl/Mer/CDK7 for this compound—may offer different therapeutic opportunities and potential for combination therapies. Further investigation into this compound's precise mechanism of action in FLT3-ITD AML and its efficacy in in vivo models is warranted to fully understand its potential as a novel therapeutic agent.

References

A Comparative Analysis of Tamnorzatinib and Cabozantinib in MET-Amplified Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic potential of tamnorzatinib and cabozantinib for the treatment of MET-amplified non-small cell lung cancer (NSCLC). While both are tyrosine kinase inhibitors (TKIs), their primary targets and available clinical data in this specific malignancy differ significantly. This document aims to present the current evidence for each compound, including their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to generate this data.

Executive Summary

Cabozantinib, a multi-kinase inhibitor with activity against MET, has demonstrated clinical activity in patients with MET-altered NSCLC, including a small cohort with MET amplification. In contrast, this compound is a potent Axl/Mer inhibitor, with its primary investigation in NSCLC focused on overcoming resistance to EGFR inhibitors in AXL-overexpressing tumors. Direct comparative studies of this compound and cabozantinib in MET-amplified NSCLC are not currently available. This guide, therefore, presents a parallel evaluation based on existing, separate lines of evidence.

Mechanism of Action

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Cabozantinib is a potent inhibitor of several tyrosine kinases, including MET, VEGFR2, AXL, and RET.[1] Its anti-tumor activity in MET-amplified NSCLC is primarily attributed to its direct inhibition of the MET receptor tyrosine kinase. By binding to the MET kinase domain, cabozantinib blocks the downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, migration, and invasion. Cabozantinib is classified as a type II TKI, binding to the inactive conformation of the MET kinase.[2]

This compound (ONO-7475): A Dual Axl/Mer Inhibitor

This compound is a highly potent and selective dual inhibitor of Axl and Mer, two members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its primary role in NSCLC, as suggested by preclinical studies, is to counteract resistance to EGFR-TKIs in tumors with high AXL expression.[4] While there is crosstalk between the AXL and MET signaling pathways, there is currently no direct evidence to suggest that this compound has significant inhibitory activity against MET itself. Its potential utility in MET-amplified NSCLC would likely be indirect, potentially through the inhibition of AXL-mediated resistance mechanisms that could be co-activated with MET.

Signaling Pathway Diagrams

Cabozantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Cabozantinib Cabozantinib Cabozantinib->MET Inhibition

Diagram 1: Cabozantinib's inhibition of the MET signaling pathway.

Tamnorzatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axl Axl Receptor PI3K_Axl PI3K Axl->PI3K_Axl ERK_Axl ERK Axl->ERK_Axl Mer Mer Receptor AKT_Axl AKT PI3K_Axl->AKT_Axl Cell_Survival Cell Survival AKT_Axl->Cell_Survival Drug_Resistance Drug Resistance ERK_Axl->Drug_Resistance This compound This compound This compound->Axl Inhibition This compound->Mer Inhibition

Diagram 2: this compound's inhibition of Axl/Mer signaling pathways.

Preclinical and Clinical Efficacy

Cabozantinib in MET-Amplified NSCLC

Clinical Data:

A phase II clinical trial (NCT01639508) evaluated the efficacy of cabozantinib in patients with MET-altered lung cancers.[2][5][6] The study enrolled a cohort of patients with MET amplification.

Parameter Cabozantinib in MET-Altered NSCLC (NCT01639508)
Patient Population Patients with metastatic, MET-altered lung cancers.
MET Amplification Cohort 2 patients (7%) with MET amplification only; 3 patients (11%) with concurrent MET exon 14 alteration and amplification.[5]
Treatment Cabozantinib 60 mg daily.[5]
Overall Response Rate (ORR) 20% in the overall assessable patient population (n=25).[5] No responses were observed in patients with MET amplification alone.[2]
Median Progression-Free Survival (PFS) 4.5 months (95% CI: 3.3-5.7) in the overall population.[5]
Median Overall Survival (OS) 7.2 months (95% CI: 2.9-11.5) in the overall population.[5]

Preclinical Data:

Preclinical studies have shown that cabozantinib can overcome resistance to type I MET TKIs.[2] In xenograft models of MET-driven tumors, cabozantinib has demonstrated significant inhibition of tumor growth and metastasis.[7]

This compound in MET-Amplified NSCLC

Clinical Data:

There is currently no published clinical data on the efficacy of this compound specifically in patients with MET-amplified NSCLC. A phase 1 study of this compound alone and in combination with nivolumab in patients with advanced solid tumors did not focus on a MET-amplified population.[8]

Preclinical Data:

Preclinical studies of this compound in NSCLC have focused on its ability to overcome resistance to EGFR inhibitors in AXL-overexpressing cell lines.[4][9] In these models, this compound in combination with osimertinib led to marked tumor regression and delayed tumor regrowth compared to osimertinib alone.[4] There is no direct preclinical evidence to date demonstrating the efficacy of this compound in MET-amplified NSCLC models.

Parameter This compound (ONO-7475) Preclinical Data (in AXL-overexpressing, EGFR-mutant NSCLC)
In Vitro Activity Sensitizes AXL-overexpressing EGFR-mutant NSCLC cells to EGFR-TKIs (osimertinib and dacomitinib).[4]
IC50 Values Axl: 0.7 nM; Mer: 1.0 nM (cell-based tyrosine kinase assay).[3]
In Vivo Activity Combination with osimertinib in xenograft models of AXL-overexpressing, EGFR-mutated lung cancer resulted in significant tumor regression and delayed regrowth.[4]

Experimental Protocols

Cabozantinib Clinical Trial (NCT01639508) Methodology
  • Study Design: Single-arm, Simon two-stage phase 2 trial.[2]

  • Patient Selection: Patients with metastatic or unresectable NSCLC harboring a MET alteration (including amplification, mutation, or overexpression) were enrolled. MET alterations were identified by next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA).[2]

  • Treatment: Patients received cabozantinib at a dose of 60 mg orally once daily.[2]

  • Efficacy Assessment: The primary endpoint was the objective response rate (ORR), assessed according to RECIST v1.1. Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[2]

Representative Preclinical Experimental Protocols

Cell Viability Assay (for Cabozantinib):

  • MET-amplified NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of cabozantinib or vehicle control.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Xenograft Tumor Model (for Cabozantinib):

  • MET-amplified NSCLC cells are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives daily oral gavage of cabozantinib, while the control group receives a vehicle.

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).[10]

Kinase Inhibition Assay (for this compound):

  • The inhibitory activity of this compound against a panel of recombinant kinases is assessed using an in vitro kinase assay.

  • This can be performed using various platforms, such as ADP-Glo or a mobility shift assay.

  • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

  • IC50 values are determined from the dose-response curves.[4]

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture MET-Amplified NSCLC Cell Line Culture Start->Cell_Culture In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Studies Cell_Culture->In_Vivo Viability Cell Viability Assay (e.g., MTT) In_Vitro->Viability Western_Blot_vitro Western Blot (pMET, pAKT, pERK) In_Vitro->Western_Blot_vitro Data_Analysis Data Analysis and Efficacy Determination Viability->Data_Analysis Western_Blot_vitro->Data_Analysis Xenograft Xenograft Model Establishment In_Vivo->Xenograft Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Western_Blot_vivo Tumor Analysis (Western Blot) Tumor_Measurement->Western_Blot_vivo Western_Blot_vivo->Data_Analysis End End Data_Analysis->End

Diagram 3: A representative preclinical experimental workflow.

Conclusion

Cabozantinib has demonstrated modest clinical activity in a small number of patients with MET-amplified NSCLC, supporting its role as a MET inhibitor. Further investigation in a larger, dedicated cohort of patients with MET amplification is warranted to fully elucidate its efficacy.

This compound, a potent Axl/Mer inhibitor, has a strong preclinical rationale for use in combination with EGFR-TKIs to overcome resistance in AXL-overexpressing, EGFR-mutant NSCLC. There is currently no direct evidence to support its use in MET-amplified NSCLC. Future research could explore the potential role of AXL/Mer signaling as a resistance mechanism to MET inhibitors in MET-amplified NSCLC, which might then provide a rationale for investigating the combination of this compound with a MET inhibitor in this setting.

For drug development professionals, the distinct mechanisms of action of these two compounds highlight different therapeutic strategies. Cabozantinib represents a direct approach to targeting the MET oncogenic driver, while this compound exemplifies a strategy of targeting resistance pathways. The choice between these or similar agents will depend on the specific molecular context of the tumor and the evolving landscape of resistance mechanisms in MET-amplified NSCLC.

References

Navigating Sensitivity: A Comparative Guide to Predictive Biomarkers for Tamnorzatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases, with alternative therapeutic strategies. We delve into the predictive biomarkers that govern sensitivity to this novel agent, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

Executive Summary

This compound has demonstrated significant promise in preclinical models, particularly in cancers characterized by specific molecular alterations. This guide highlights the critical role of AXL (Anexelekto) receptor tyrosine kinase expression as a primary predictive biomarker for this compound sensitivity. In non-small cell lung cancer (NSCLC), high AXL expression correlates with increased sensitivity to this compound, especially in combination with EGFR tyrosine kinase inhibitors (TKIs). Furthermore, in Acute Myeloid Leukemia (AML) harboring FLT3-internal tandem duplication (ITD) mutations, this compound shows potent anti-leukemic activity, suggesting FLT3-ITD status as another key determinant of response.

This document presents a comparative analysis of this compound's efficacy against other targeted inhibitors, details the experimental methodologies for biomarker identification, and visualizes the underlying signaling pathways.

Performance Comparison: this compound vs. Alternative FLT3 Inhibitors

This compound's efficacy in FLT3-ITD positive AML positions it as a potential alternative or combination partner to existing FLT3 inhibitors. The following table summarizes the available preclinical data comparing the half-maximal inhibitory concentrations (IC50) of this compound with other prominent FLT3 inhibitors in relevant AML cell lines.

CompoundTargetCell LineIC50 (nM)Reference
This compound (ONO-7475) AXL, MER, FLT3MV4-11 (FLT3-ITD)0.40[1]
MOLM-13 (FLT3-ITD)0.89[1]
MOLM-14 (FLT3-ITD)0.73[1]
Gilteritinib FLT3, AXLMOLM-13 (FLT3-ITD)1-10[2]
MV4-11 (FLT3-ITD)1-10[2]
Quizartinib FLT3MV4-11 (FLT3-ITD)0.40[1]
MOLM-13 (FLT3-ITD)0.89[1]
MOLM-14 (FLT3-ITD)0.73[1]

Note: Direct head-to-head comparisons in the same study provide the most robust data. IC50 values can vary based on experimental conditions.

Predictive Biomarkers for this compound Sensitivity

AXL Expression in Solid Tumors

High expression of the AXL receptor tyrosine kinase is a key predictive biomarker for this compound sensitivity, particularly in the context of acquired resistance to EGFR inhibitors in NSCLC.

  • Experimental Workflow for AXL Biomarker Identification:

experimental_workflow cluster_patient_selection Patient Cohort cluster_sample_processing Sample Processing cluster_analysis Biomarker Analysis cluster_stratification Patient Stratification cluster_treatment Treatment Response p1 NSCLC Patients with Acquired EGFR-TKI Resistance s1 Tumor Biopsy p1->s1 s2 Formalin-Fixed Paraffin-Embedded (FFPE) s1->s2 a1 Immunohistochemistry (IHC) for AXL Protein Expression s2->a1 a2 H-Score Calculation a1->a2 st1 AXL-High a2->st1 High Score st2 AXL-Low a2->st2 Low Score t1 This compound Sensitivity st1->t1 t2 This compound Resistance st2->t2 FLT3_ITD_pathway FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K ERK ERK FLT3_ITD->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation ERK->Proliferation This compound This compound This compound->FLT3_ITD AXL_pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK Resistance Drug Resistance AXL->Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Survival Cell Survival & Proliferation p70S6K->Survival ERK->Survival This compound This compound This compound->AXL

References

Independent Validation of Tamnorzatinib's In Vivo Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted oncology, Tamnorzatinib (also known as ONO-7475) has emerged as a potent and selective dual inhibitor of Axl and Mer receptor tyrosine kinases. These kinases are key mediators of tumor cell proliferation, survival, and drug resistance, making them compelling targets in various malignancies. This guide provides an objective comparison of this compound's in vivo anti-tumor effects against other therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Axl/Mer Inhibition

This compound exerts its anti-tumor effects by binding to and inhibiting the activity of Axl and Mer, two members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases[1][2][3]. In malignancies such as FLT3-ITD Acute Myeloid Leukemia (AML), the inhibition of Axl leads to the downstream suppression of critical survival signaling pathways, including the inhibition of kinases like ERK1/2 and a reduction in the expression of the anti-apoptotic protein MCL-1[1][4]. This mode of action not only impacts the viability of cancer cells directly but also helps to overcome resistance to other targeted agents[1][5][6][7]. In solid tumors like non-small cell lung cancer (NSCLC), AXL overexpression is a known mechanism of resistance to EGFR inhibitors, and this compound has been shown to re-sensitize resistant tumors to drugs like osimertinib[8][9][10].

Tamnorzatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Axl Axl Receptor Tyrosine Kinase ERK ERK Signaling Axl->ERK Activates Mer Mer Receptor Tyrosine Kinase Mer->ERK Activates This compound This compound (ONO-7475) This compound->Axl Inhibits This compound->Mer Inhibits MCL1 MCL-1 Expression ERK->MCL1 Upregulates Proliferation Cell Proliferation & Survival MCL1->Proliferation Inhibits Apoptosis Apoptosis Apoptosis

This compound's inhibition of Axl/Mer signaling pathways.

In Vivo Efficacy in Acute Myeloid Leukemia (AML)

This compound has demonstrated significant in vivo activity in xenograft models of FLT3-ITD positive AML, a subtype associated with poor prognosis. Studies utilizing the MOLM13 human AML cell line have shown that this compound, as a single agent and in combination, can reduce leukemic burden and significantly extend survival.

Table 1: In Vivo Efficacy of this compound in a MOLM13 AML Xenograft Model
Treatment GroupDosage & ScheduleMedian Survival (Days)Outcome vs. ControlReference
Control (Vehicle)0.1% Tween80, p.o., 5 days/week16-[1]
This compound (ONO-7475)10 mg/kg, p.o., 5 days/weekSignificantly ExtendedProlonged Survival[1]
Venetoclax (ABT-199)100 mg/kg, p.o., 5 days/week18Modest Survival Benefit[1]
This compound + Venetoclax10 mg/kg + 100 mg/kg, p.o., 5 days/weekPotently ExtendedSynergistic Effect on Survival[1][6]
Sorafenib5 mg/kg, p.o., 5 days/weekLimited Effect-[11]
This compound + Sorafenib10 mg/kg + 5 mg/kg, p.o., 5 days/weekSignificantly EnhancedReduced Leukemia Burden & Enhanced Survival[11]

p.o. = per os (by mouth/oral gavage)

In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In AXL-overexpressing, EGFR-mutated NSCLC models, this compound has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). The combination of this compound with osimertinib leads to marked tumor regression and delayed regrowth.

Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
Treatment GroupCell LineDosage & ScheduleTumor Growth OutcomeReference
Control (Vehicle)PC-9KGR-Progressive Tumor Growth[8]
This compound (ONO-7475)PC-9KGR10 mg/kgMinimal effect on tumor growth[8]
OsimertinibPC-9KGR5 mg/kgInitial tumor regression followed by regrowth[8]
This compound + OsimertinibPC-9KGR10 mg/kg + 5 mg/kgMarked tumor regression and delayed regrowth[8][9]

Comparative Analysis

This compound demonstrates a clear advantage over single-agent therapies in specific, biomarker-defined cancer models.

  • In FLT3-ITD AML , this compound monotherapy extends survival, but its true potential is unlocked in combination with agents like the BCL2 inhibitor Venetoclax, where it shows strong synergistic activity, and with the FLT3 inhibitor Sorafenib[1][11]. This suggests a mechanism-based combination strategy is highly effective. Another Axl inhibitor, BGB324, has also shown efficacy in AML models, indicating that Axl is a valid therapeutic target in this disease[12].

  • In AXL-driven NSCLC , this compound's ability to restore sensitivity to a standard-of-care EGFR inhibitor like osimertinib addresses a critical unmet need in acquired resistance[8][10]. The data indicates that combination therapy from the outset provides a more durable response compared to sequential treatment.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of these findings. Below are the summarized protocols for the key in vivo experiments cited.

AML Xenograft Model Protocol
  • Cell Line: MOLM13 human AML cells, engineered to express luciferase and Green Fluorescent Protein (luc/gfp), are used for in vivo tracking[1][6][11].

  • Animal Model: Immunocompromised mice, typically NOD/SCID gamma (NSG) mice, are utilized to allow for the engraftment of human leukemic cells[1][6][11].

  • Engraftment: A suspension of 6x10^5 MOLM13 luc/gfp cells is injected into the tail vein of each mouse[1].

  • Monitoring: Leukemia burden is monitored non-invasively using an In-Vivo Imaging System (IVIS) to measure bioluminescence[1][6][11]. Engraftment is confirmed before the initiation of treatment.

  • Drug Administration: this compound and comparator drugs are administered via oral gavage, typically on a 5-day-a-week schedule. The vehicle control often consists of 0.1% Tween80 or a similar suspension agent[1][11].

  • Endpoints: The primary endpoints are the reduction in leukemic burden (measured by radiance fold change) and overall survival[1].

Experimental_Workflow_AML A Prepare MOLM13-luc/gfp Cell Suspension B Inject 6x10^5 cells into NSG Mice (i.v.) A->B C Monitor Engraftment via IVIS Imaging B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment via Oral Gavage (5 days/week) - Vehicle - this compound - Comparator - Combination D->E F Monitor Tumor Burden (IVIS) & Mouse Survival E->F G Endpoint Analysis: Survival Curves & Leukemia Burden F->G

Workflow for in vivo evaluation of this compound in AML models.
NSCLC Xenograft Model Protocol

  • Cell Lines: PC-9 (EGFR exon 19 deletion) and PC-9KGR (osimertinib-resistant, AXL-overexpressing) human NSCLC cell lines are used[8].

  • Animal Model: Athymic nude mice are typically used for subcutaneous tumor implantation.

  • Tumor Implantation: Cells are suspended in a matrix solution (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Monitoring: Tumor growth is monitored by measuring tumor volume with calipers twice weekly. Animal weight is also monitored as a measure of toxicity[8].

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. Drugs are administered orally according to the specified schedule[8].

  • Endpoints: The primary endpoint is tumor volume over time. Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) may also be performed at the end of the study[8].

References

Tamnorzatinib's Selectivity Profile: A Comparative Assessment Against Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of AXL and MER receptor tyrosine kinases, against a panel of other tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the cross-reactivity profile and potential off-target effects of this compound. The information presented herein is compiled from publicly available experimental data.

Executive Summary

This compound is a promising therapeutic agent primarily targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, with high potency against AXL and MER.[1][2][3] Understanding its selectivity is crucial for predicting its efficacy and potential side effects. This guide summarizes the inhibitory activity of this compound against a panel of tyrosine kinases, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathways to offer a comprehensive overview of its cross-reactivity profile.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of tyrosine kinases. The data indicates high potency for AXL and MER, with varying degrees of activity against other kinases.

Kinase TargetIC50 (nM)Assay Type
AXL 0.7 Cell-based Tyrosine Kinase Assay
MER 1.0 Cell-based Tyrosine Kinase Assay
TYRO38.7Cell-based Tyrosine Kinase Assay
TRKB15.8Cell-based Tyrosine Kinase Assay
EphB2-Cell-based Tyrosine Kinase Assay
PDGFR alpha28.9Cell-based Tyrosine Kinase Assay
TRKA35.7Cell-based Tyrosine Kinase Assay
TRKC-Cell-based Tyrosine Kinase Assay
FLT3147Cell-based Tyrosine Kinase Assay
52 Other Kinases>100-fold vs AXLCell-based Tyrosine Kinase Assay

Data compiled from publicly available sources.[4] The inhibitory activity against 60 tyrosine kinases was assessed, with 52 kinases showing less than 50% inhibition at 100 nmol/L, leading to an estimated IC50 ratio of >100 compared to AXL.[4] For the 8 kinases with significant inhibition, IC50 values were determined.[4]

Experimental Protocols

The determination of kinase inhibition profiles is critical for characterizing the selectivity of a drug candidate. Below are detailed methodologies for common types of assays used in kinase inhibitor profiling, including those mentioned in the context of this compound's evaluation.

Off-Chip Mobility Shift Assay (MSA)

This biochemical assay is a robust method for measuring the activity of a wide range of kinases.

Principle: The assay quantifies the enzymatic activity of a kinase by measuring the conversion of a non-phosphorylated peptide substrate to a phosphorylated product. This is achieved by separating the substrate and product based on differences in their electrophoretic mobility in a microfluidic device.

Workflow:

cluster_prep Reaction Preparation cluster_incubation Kinase Reaction cluster_separation Microfluidic Separation cluster_detection Data Acquisition reagents Kinase, Substrate (fluorescently labeled peptide), ATP, and this compound (or vehicle) incubation Incubate at room temperature to allow for phosphorylation reagents->incubation 1. Mix separation Introduce reaction mixture into a microfluidic chip incubation->separation 2. Stop reaction electrophoresis Apply electric field to separate substrate and product based on charge/size separation->electrophoresis detection Detect fluorescent signals of separated substrate and product electrophoresis->detection 3. Read analysis Calculate percentage of phosphorylation and determine IC50 values detection->analysis 4. Analyze

Caption: Workflow of an Off-Chip Mobility Shift Assay.

Detailed Steps:

  • Reaction Setup: In a microplate, the kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound) are combined in an appropriate assay buffer.

  • Kinase Reaction: The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.

  • Termination: The reaction is stopped by adding a termination buffer, which typically contains EDTA to chelate magnesium ions essential for kinase activity.

  • Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged substrate.

  • Detection and Analysis: The separated substrate and product are detected by a laser-induced fluorescence detector. The ratio of the product to the sum of product and substrate is used to calculate the percentage of inhibition at each inhibitor concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Tyrosine Kinase Assay (e.g., ACD Cell-Based Assay)

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.

Principle: These assays typically utilize engineered cell lines that are dependent on the activity of a specific tyrosine kinase for their proliferation or survival. The inhibitory effect of a compound is measured by its ability to suppress this kinase-dependent phenotype.

Workflow:

cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability Viability Assessment cells Culture engineered kinase-dependent cell line treatment Plate cells and treat with varying concentrations of this compound cells->treatment 1. Seed incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation 2. Treat viability_assay Measure cell viability/proliferation (e.g., using CellTiter-Glo) incubation->viability_assay 3. Assess analysis Calculate percentage of inhibition and determine IC50 values viability_assay->analysis 4. Analyze

Caption: Workflow of a Cell-Based Kinase Inhibition Assay.

Detailed Steps:

  • Cell Seeding: An engineered cell line, such as Ba/F3 cells expressing a specific tyrosine kinase, is seeded into microplates.

  • Compound Addition: The cells are treated with a range of concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for a period that allows for a significant effect on cell proliferation or survival, typically 48 to 72 hours.

  • Viability Measurement: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured, and the percentage of inhibition of cell viability is calculated for each compound concentration relative to vehicle-treated control cells. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Signaling Pathway Diagrams

To provide a biological context for the on- and off-target activities of this compound, the following diagrams illustrate the signaling pathways of the primary targets (AXL and MER) and a key off-target kinase (FLT3).

AXL/MER Signaling Pathway

AXL and MER are members of the TAM family of receptor tyrosine kinases, which are activated by their ligands, Gas6 and Protein S. Their signaling plays a crucial role in cell survival, proliferation, migration, and immune regulation.

Gas6 Gas6 / Protein S AXL_MER AXL / MER Receptor Gas6->AXL_MER Binds and activates PI3K PI3K AXL_MER->PI3K RAS RAS AXL_MER->RAS STAT STAT AXL_MER->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Migration Cell Migration & Invasion ERK->Migration STAT->Survival

Caption: Simplified AXL/MER Signaling Pathway.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand (FLT3 Ligand), stimulates downstream pathways involved in cell survival and proliferation, particularly in hematopoietic cells.

FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds and activates PI3K PI3K FLT3R->PI3K RAS RAS FLT3R->RAS STAT5 STAT5 FLT3R->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 Signaling Pathway.

Conclusion

This compound is a highly potent inhibitor of AXL and MER tyrosine kinases. While it demonstrates selectivity, it also exhibits inhibitory activity against other kinases, including TYRO3, TRK family members, PDGFR alpha, and FLT3, albeit at higher concentrations. The data presented in this guide provides a valuable resource for researchers to understand the cross-reactivity profile of this compound and to inform the design and interpretation of future preclinical and clinical studies. The detailed experimental protocols offer a foundation for the replication and expansion of these findings.

References

A Comparative Guide to the Preclinical Reproducibility of Tamnorzatinib, an AXL/MER Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for Tamnorzatinib (ONO-7475) and other investigational AXL/MER tyrosine kinase inhibitors. The objective is to offer a consolidated resource for evaluating the consistency and potential reproducibility of preclinical findings in this class of targeted cancer therapies. Given the challenges in accessing full-text preclinical study reports, this guide summarizes publicly available data and presents generalized experimental workflows.

Introduction to this compound and the AXL/MER Pathway

This compound is an orally active, potent, and selective dual inhibitor of AXL and MER receptor tyrosine kinases.[1][2][3] These kinases are members of the TAM (TYRO3, AXL, MER) family and are implicated in various aspects of cancer progression, including cell proliferation, survival, invasion, and resistance to therapy.[4] The AXL/MER signaling pathway, when activated by its ligand Gas6, triggers downstream cascades such as PI3K/AKT and MAPK, promoting cancer cell survival and proliferation. Inhibition of this pathway is a promising strategy in oncology.

This guide compares the preclinical efficacy of this compound with other AXL/MER inhibitors:

  • UNC2025: A dual MER/FLT3 inhibitor.[5][6][7][8]

  • TP-0903 (Dubermatinib): A selective AXL inhibitor.[9][10][11][12][13]

  • Bemcentinib (R428): A selective AXL inhibitor.[14][15][16][17][18][19][20]

  • BMS-777607: A pan-TAM inhibitor.[21][22][23]

  • Amuvatinib (MP470): A multi-targeted tyrosine kinase inhibitor with activity against AXL.[24][25][26][27]

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo preclinical data gathered for this compound and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget(s)IC50 (nM)Selectivity Notes
This compound (ONO-7475) AXL, MER 0.7, 1.0 Also inhibits FLT3 with an IC50 of 147 nM.[1]
UNC2025MER, FLT30.74, 0.8>45-fold selectivity for MERTK over AXL (IC50 = 122 nM).[8]
TP-0903 (Dubermatinib)AXL27Selective AXL inhibitor.[13]
Bemcentinib (R428)AXL14>100-fold selective for AXL versus Abl; 50-100-fold selective over MER and TYRO3.[19]
BMS-777607Pan-TAM-Pan-TAM inhibitor.[22]
Amuvatinib (MP470)c-Kit, PDGFRα, FLT3, c-Met, c-Ret, AXL950 (mutant c-Kit)Multi-targeted kinase inhibitor.[25]
Table 2: In Vitro Cellular Activity
CompoundCell Line(s)Assay TypeKey Findings
This compound (ONO-7475) MOLM13, MV4;11 (FLT3-ITD AML)Viability, ApoptosisKills or growth arrests FLT3-ITD AML cells.[1][2]
UNC2025697 (B-ALL), Molm-14 (AML)Colony FormationInhibits colony formation.[6]
TP-0903 (Dubermatinib)MV4-11 (R248W), Kasumi-1, HL-60 (TP53 mutant AML)ViabilityIC50 of 12-32 nM.[10][11]
Bemcentinib (R428)MDA-MB-231, 4T1 (Breast Cancer)InvasionDose-dependently inhibits invasion.[16][17]
BMS-777607U118MG, SF126 (Glioblastoma)Viability, ApoptosisReduced cell viability and induced apoptosis at 12.5 μM.[21]
Amuvatinib (MP470)LNCaP, PC-3 (Prostate Cancer)ViabilityIC50 of ~4 μM and ~8 μM, respectively.[25]
Table 3: In Vivo Efficacy in Xenograft Models
CompoundCancer TypeAnimal ModelDosing and AdministrationKey Outcomes
This compound (ONO-7475) AMLMOLM13 Xenograft6 or 20 mg/kg, Oral gavageProlongs survival and suppresses AML cell infiltration.[1][2]
UNC2025Acute Leukemia697 Xenograft3 mg/kg, p.o.Effective target inhibition.[6]
TP-0903 (Dubermatinib)AML (TP53 mutant)HL-60 Xenograft50 mg/kg, p.o. (5 days on/2 days off)Prolonged median survival (63 days vs 46 days for vehicle).[10][11]
Bemcentinib (R428)Breast Cancer MetastasisMDA-MB-231-luc-D3H2LN125 mg/kg, p.o. (twice daily)Significantly blocks metastasis development.[16][19]
BMS-777607GlioblastomaSF126 Xenograft30-100 mg/kg, i.p. (twice a day)56% tumor volume reduction.[21]
Amuvatinib (MP470)Prostate CancerLNCaP Xenograft20 mg/kg + 80 mg/kg ErlotinibSignificant tumor growth inhibition compared to control.[25]

Experimental Protocols

Detailed experimental protocols are often not fully disclosed in publicly available literature. The following sections provide generalized methodologies based on the available information.

In Vitro Kinase Assays

These assays are typically performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • General Protocol:

    • Reagents: Purified recombinant kinase (e.g., AXL, MER), substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

    • Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.

    • Detection: The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ADP produced.

    • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Cell-Based Assays

These assays evaluate the effect of the compound on cancer cells in a laboratory setting.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo):

    • Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).

    • Measurement: A reagent (e.g., MTT, CellTiter-Glo reagent) is added to the wells. The reagent is converted by viable cells into a colored or luminescent product, which is then measured using a plate reader.

    • Analysis: The IC50 value, the concentration that reduces cell viability by 50%, is determined.

  • Apoptosis Assays (e.g., Annexin V/PI Staining):

    • Treatment: Cells are treated with the test compound.

    • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

    • Detection: The percentage of apoptotic cells is quantified using flow cytometry.

  • Cell Invasion Assays (e.g., Transwell Assay):

    • Setup: A Transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel) is placed in a well containing a chemoattractant (e.g., fetal bovine serum).

    • Seeding: Cancer cells, pre-treated with the test compound, are seeded in the upper chamber.

    • Incubation: The plate is incubated to allow cells to invade through the membrane.

    • Quantification: Non-invading cells are removed from the top of the membrane, and the invaded cells on the bottom are stained and counted.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism, typically immunodeficient mice bearing human tumors.

  • General Protocol:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

    • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control (vehicle) groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage).

    • Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and general health are also monitored.

    • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or it may continue to assess survival. Tumors may be excised for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and general experimental workflows.

G cluster_pathway AXL/MER Signaling Pathway Gas6 Gas6 AXL_MER AXL/MER Receptor Gas6->AXL_MER Binds & Activates PI3K PI3K AXL_MER->PI3K RAS RAS AXL_MER->RAS This compound This compound This compound->AXL_MER Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion G cluster_invitro In Vitro Experimental Workflow start Cancer Cell Lines treatment Treat with this compound (or comparator) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis invasion Invasion Assay (e.g., Transwell) treatment->invasion ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant invasion_quant Quantify Invasion invasion->invasion_quant G cluster_invivo In Vivo Xenograft Workflow start Immunocompromised Mice implant Implant Human Cancer Cells start->implant tumor_growth Allow Tumor Growth implant->tumor_growth randomize Randomize into Groups (Treatment vs. Vehicle) tumor_growth->randomize treat Administer this compound (or comparator) randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarkers monitor->endpoint

References

Tamnorzatinib in Resistant Tumors: A Comparative Analysis of Combination Therapy Versus Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of AXL and MER receptor tyrosine kinases, is emerging as a promising agent in the landscape of targeted cancer therapy, particularly in the context of treatment-resistant tumors. This guide provides a comparative analysis of this compound administered as a monotherapy versus in combination with other anti-cancer agents, supported by preclinical and clinical data. The focus is on elucidating the synergistic effects and potential to overcome resistance mechanisms in various cancer types.

Efficacy in Preclinical Models: this compound with an EGFR-TKI

In preclinical studies involving non-small cell lung cancer (NSCLC) models with acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the combination of this compound with the third-generation EGFR-TKI, osimertinib, has demonstrated significant synergistic activity.

In Vitro Efficacy

The combination of this compound and osimertinib has shown superior efficacy in reducing the viability of EGFR-mutated NSCLC cell lines with high AXL expression compared to either agent alone.

Cell LineTreatmentIC50 (nmol/L)
PC-9 Osimertinib15.6
This compound + Osimertinib (100 nmol/L)8.2
HCC4011 Dacomitinib7.9
This compound + Dacomitinib (100 nmol/L)3.5
In Vivo Efficacy

In a cell line-derived xenograft model using PC-9 cells (EGFR exon 19 deletion), the combination of this compound and osimertinib resulted in more profound and sustained tumor regression compared to osimertinib monotherapy.

Treatment GroupMean Tumor Volume (mm³) at Day 29Percent Tumor Growth Inhibition
Vehicle~1800-
Osimertinib (1 mg/kg/day)~750~58%
This compound (10 mg/kg/day) + Osimertinib (1 mg/kg/day) ~200 ~89%

Clinical Evaluation: this compound with an Immune Checkpoint Inhibitor

A phase 1 clinical trial (NCT03730337) evaluated the safety and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced or metastatic solid tumors.

Safety and Tolerability

The study enrolled 12 patients in the monotherapy arm and 12 in the combination therapy arm. This compound was tolerated at repeated once-daily oral doses up to 10 mg in both arms.[1] Dose-limiting toxicities were observed in one patient in the 10 mg combination cohort.[1]

ParameterThis compound Monotherapy (N=12)This compound + Nivolumab (N=12)
Median Age (years) 63.556.0
Any Grade Adverse Events 91.7%91.7%
Grade ≥3 Adverse Events 0%16.7%
Serious Adverse Events 16.7%8.3%
Biomarker Analysis

Biomarker analyses from the clinical trial suggest that the combination of this compound and nivolumab may enhance anti-tumor immunity.[1] Key observations included an activation of T-cell function, an increase in the ratio of inflammatory (M1) to immunosuppressive (M2) macrophages, and a suppression of the epithelial-to-mesenchymal transition (EMT) signature.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AXL/MER signaling pathway in the context of drug resistance and the experimental workflows for the preclinical studies.

AXL_MER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL_MER AXL/MER Receptor GAS6->AXL_MER Ligand Binding PI3K PI3K AXL_MER->PI3K RAS RAS AXL_MER->RAS STAT3 STAT3 AXL_MER->STAT3 Resistance Drug Resistance (e.g., to EGFR-TKI) AXL_MER->Resistance EGFR EGFR EGFR->PI3K EGFR->RAS EGFR->Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->AXL_MER Inhibition Osimertinib Osimertinib Osimertinib->EGFR Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture of EGFR-mutant NSCLC cell lines Treatment_vitro Treatment with this compound, Osimertinib, or Combination Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment_vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft Establishment of PC-9 Cell Line-Derived Xenografts Treatment_vivo Treatment with Vehicle, Osimertinib, or Combination Xenograft->Treatment_vivo Tumor_Measurement Tumor Volume Measurement Treatment_vivo->Tumor_Measurement TGI_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->TGI_Analysis

References

A Researcher's Guide: Confirming Tamnorzatinib's Downstream Pathway Inhibition with Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing quantitative proteomics to validate the mechanism of action of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases (RTKs). By profiling the global protein expression and phosphorylation changes, researchers can confirm target engagement and map the downstream signaling events affected by the inhibitor. This document outlines the experimental strategy, presents sample data, and offers a direct comparison to a vehicle control, illustrating the power of proteomics in drug development.

This compound is an orally available small molecule that selectively targets and binds to AXL and Mer, preventing their activation.[1] This action blocks critical downstream signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, which are frequently dysregulated in various cancers to promote cell proliferation, survival, invasion, and drug resistance.[1][2][3] The drug has also demonstrated efficacy in killing FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutant acute myeloid leukemia (AML) cells.[4][5]

This guide uses a representative experiment on an AXL-overexpressing non-small cell lung cancer (NSCLC) cell line to demonstrate the methodology.

Comparative Analysis of Downstream Protein Modulation

Quantitative proteomics, specifically using Tandem Mass Tag (TMT) labeling, allows for the precise comparison of protein abundance across multiple samples simultaneously. In this representative experiment, AXL-expressing NSCLC cells were treated with either this compound or a vehicle control (DMSO). The subsequent analysis reveals significant downregulation of key proteins involved in the AXL signaling cascade.

Below is a summary of hypothetical, yet representative, quantitative proteomics data.

Table 1: Quantitative Proteomic Analysis of Key Downstream Proteins

ProteinGenePathway AssociationFold Change (this compound vs. Vehicle)p-value
Phospho-AXL (Tyr702)AXLAXL/TAM Signaling-3.5< 0.001
Phospho-AKT (Ser473)AKT1PI3K/AKT Signaling-2.8< 0.005
Phospho-ERK1/2 (Thr202/Tyr204)MAPK3/1MAPK/ERK Signaling-2.5< 0.005
Phospho-STAT3 (Tyr705)STAT3JAK/STAT Signaling-2.2< 0.01
Cyclin D1CCND1Cell Cycle Progression-2.1< 0.01
BCL-2BCL2Anti-Apoptosis-1.9< 0.015
SnailSNAI1Epithelial-Mesenchymal Transition-2.4< 0.005

Visualizing the Mechanism of Action

Understanding the signaling cascade targeted by this compound is crucial for interpreting proteomic data. The following diagram illustrates the AXL signaling pathway and the points of inhibition.

Tamnorzatinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_nucleus Nucleus Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K JAK JAK AXL->JAK This compound This compound This compound->AXL Inhibits AKT AKT PI3K->AKT MEK MEK Transcription Gene Transcription (Proliferation, Survival, EMT) AKT->Transcription ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

This compound inhibits AXL receptor phosphorylation and downstream signaling.

Experimental Protocols

Detailed and reproducible protocols are the foundation of high-quality proteomic studies. The following sections describe a standard workflow for this type of analysis.

Cell Culture and Treatment
  • Cell Line: AXL-overexpressing NSCLC cell line (e.g., H1299-AXL).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment Protocol: Cells are seeded and grown to 70-80% confluency. The medium is replaced with fresh medium containing either 100 nM this compound or an equivalent volume of DMSO (Vehicle Control).

  • Incubation: Cells are treated for 24 hours to allow for changes in protein expression and phosphorylation.

  • Harvesting: Cells are washed twice with ice-cold PBS, scraped, and pelleted by centrifugation. Pellets are flash-frozen in liquid nitrogen and stored at -80°C.

Protein Extraction, Digestion, and TMT Labeling
  • Lysis: Cell pellets are lysed in a buffer containing 8 M urea, protease, and phosphatase inhibitors. Lysates are sonicated to shear DNA and clarify by centrifugation.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.

  • Digestion: Proteins are digested overnight with Trypsin/Lys-C mix.

  • TMT Labeling: Peptides are labeled with TMTpro™ reagents according to the manufacturer's protocol. For this comparison, peptides from this compound-treated samples are labeled with one isobaric tag, and vehicle-treated samples with another.

  • Quenching and Pooling: The labeling reaction is quenched, and samples are pooled in a 1:1 ratio.

Mass Spectrometry and Data Analysis
  • Fractionation: The pooled, labeled peptide sample is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed on a high-resolution Orbitrap mass spectrometer. MS1 scans acquire data on peptide precursors, and MS2/MS3 scans acquire data on fragment ions for peptide identification and TMT reporter ion quantification.

  • Data Analysis: The raw data is processed using a software suite like Proteome Discoverer™. Spectra are searched against a human protein database. TMT reporter ion intensities are used to calculate the relative abundance of proteins between the this compound and vehicle-treated groups. Statistical analysis (e.g., t-test) is performed to identify significantly regulated proteins.

The diagram below outlines the complete experimental workflow.

Proteomics_Workflow A 1. Cell Culture & Treatment (NSCLC Cells + this compound/Vehicle) B 2. Protein Extraction (Lysis & Quantification) A->B C 3. Digestion (Trypsin/Lys-C) B->C D 4. TMT Labeling (Isobaric Tags) C->D E 5. Sample Pooling & Fractionation D->E F 6. LC-MS/MS Analysis (Orbitrap Mass Spectrometer) E->F G 7. Data Analysis (Protein ID & Quantification) F->G H 8. Pathway Analysis & Biological Interpretation G->H

Quantitative proteomics workflow for inhibitor profiling.

This guide demonstrates that quantitative proteomics is an indispensable tool for confirming the downstream effects of targeted inhibitors like this compound. The ability to generate quantitative, proteome-wide data provides robust evidence of pathway inhibition and can uncover novel drug effects, thereby accelerating the drug development process.

References

Off-Target Kinase Inhibition Profile of Tamnorzatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of Tamnorzatinib (ONO-7475) against other kinase inhibitors. The information is intended to assist researchers in understanding the selectivity of this compound and its potential applications and off-target effects in drug development.

Introduction to this compound

This compound is an orally available and selective inhibitor of the AXL and MER receptor tyrosine kinases, which are members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis.[1] this compound binds to and prevents the activity of both AXL and MER, thereby blocking their downstream signaling pathways.[1]

Comparative Kinase Inhibition Profile

To provide a clear comparison of this compound's selectivity, this section presents its kinase inhibition profile alongside two other kinase inhibitors: Gilteritinib and Pexidartinib. Gilteritinib is a second-generation FLT3 inhibitor that also exhibits activity against AXL, making it a relevant comparator. Pexidartinib is a selective CSF1R inhibitor, providing a reference for a different class of kinase inhibitors.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (ONO-7475) IC50 (nM)Gilteritinib IC50 (nM)Pexidartinib IC50 (nM)
AXL 0.7 [2]0.73 [3]-
MER 1.0 [2]>50% inhibition at 5 nM[3]-
FLT3 147[3]0.29 [3]160[4]
TYRO3 8.7[3]--
TRKA 35.7[3]>50% inhibition at 5 nM[3]-
TRKB 15.8[3]--
PDGFRα 28.9[3]--
c-KIT -230[3]10-27 [4][5]
CSF1R --20 [5]
ALK ->50% inhibition at 1 nM[3]-
LTK ->50% inhibition at 1 nM[3]-
ROS1 ->50% inhibition at 5 nM[3]-
RET ->50% inhibition at 5 nM[3]-

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by the on-target and a key off-target activity of this compound.

AXL_MER_Signaling Gas6 Gas6 AXL AXL Gas6->AXL activates MER MER Gas6->MER activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT MER->PI3K ERK ERK MER->ERK PLCg PLCγ MER->PLCg This compound This compound This compound->AXL inhibits This compound->MER inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Survival STAT->Proliferation STAT->Survival Migration Migration PLCg->Migration

Caption: AXL and MER Signaling Pathway Inhibition by this compound.

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 FLT3_Ligand->FLT3 activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK This compound This compound (Off-target) This compound->FLT3 inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation

Caption: Off-target Inhibition of FLT3 Signaling by this compound.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC50 values of kinase inhibitors. Specific parameters may vary depending on the kinase and the assay platform.

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against a specific kinase by measuring the inhibition of kinase activity.

Materials:

  • Purified recombinant active kinase

  • Specific peptide or protein substrate for the kinase

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at or near the Km for the specific kinase)

  • [γ-³³P]ATP (for radiometric assays) or detection reagents for non-radiometric assays (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader (scintillation counter for radiometric assays or luminometer/fluorometer for non-radiometric assays)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of each compound dilution to the appropriate wells of a 384-well plate.

    • Include control wells:

      • 100% activity control (no inhibitor): Wells containing only DMSO.

      • 0% activity control (background): Wells containing all assay components except the kinase.

  • Kinase Reaction:

    • Prepare a master mix of the kinase in the kinase assay buffer.

    • Add the kinase solution (e.g., 5 µL) to each well containing the compound and controls.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Prepare a master mix of the substrate and ATP (including [γ-³³P]ATP for radiometric assays) in the assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to all wells.

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • For Radiometric Assays:

      • Stop the reaction by adding an acid solution (e.g., phosphoric acid).

      • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

      • Wash the filter to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity on the filter using a scintillation counter.

    • For Non-Radiometric Assays (e.g., ADP-Glo™):

      • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

      • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

      • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high (100% activity) and low (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Preparation (Serial Dilutions) Plate_Prep 2. Assay Plate Preparation (Add Compound & Controls) Compound_Prep->Plate_Prep Add_Kinase 3. Add Kinase (Pre-incubation) Plate_Prep->Add_Kinase Initiate_Reaction 4. Initiate Reaction (Add Substrate/ATP) Add_Kinase->Initiate_Reaction Incubate 5. Incubate Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis 7. Data Analysis (Calculate % Inhibition, Determine IC50) Stop_Reaction->Data_Analysis

Caption: General Experimental Workflow for a Biochemical Kinase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of AXL and MER kinases. While it demonstrates selectivity, it also exhibits off-target activity against other kinases, including FLT3. This off-target profile is a critical consideration in its therapeutic development and application. Compared to a highly selective FLT3 inhibitor like Gilteritinib, this compound is less potent against FLT3. However, its potent dual inhibition of AXL and MER distinguishes it from other kinase inhibitors. Understanding the full kinome-wide selectivity through comprehensive panel screening is essential for predicting potential therapeutic benefits and adverse effects. The provided data and protocols serve as a guide for researchers to further investigate and compare the off-target kinase inhibition profile of this compound.

References

Benchmarking Tamnorzatinib: A Comparative Guide to Dual Axl/Mer Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinases Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, have emerged as critical targets in oncology. Their overexpression is linked to tumor progression, metastasis, and the development of therapeutic resistance across various cancer types. Dual inhibition of Axl and Mer presents a promising strategy to counteract these effects. This guide provides a comparative analysis of Tamnorzatinib (ONO-7475), a potent dual Axl/Mer inhibitor, against other notable inhibitors in this class, supported by available preclinical data.

Introduction to this compound

This compound is an orally available small molecule inhibitor that selectively targets both Axl and Mer kinases.[1][2] By blocking the activity of these kinases, this compound disrupts their downstream signaling pathways, thereby inhibiting the proliferation and migration of tumor cells that overexpress Axl and Mer.[1][2] These kinases play a pivotal role in various oncogenic processes, including cell survival, invasion, angiogenesis, and metastasis. Their expression is often associated with a poor prognosis and resistance to conventional cancer therapies.[1]

Axl/Mer Signaling Pathway

The Axl and Mer signaling cascades are primarily activated by their ligand, Gas6 (Growth arrest-specific 6).[3][4] This binding event leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events.[4][5] Key pathways activated include the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in cell growth and differentiation.[3][6][7] These pathways collectively contribute to the malignant phenotype of cancer cells.

Axl_Mer_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl Mer Mer Gas6->Mer PI3K PI3K Axl->PI3K RAS RAS Axl->RAS STAT STAT Axl->STAT NFkB NF-κB Axl->NFkB Mer->PI3K Mer->RAS Mer->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Metastasis Akt->Metastasis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Metastasis STAT->Proliferation NFkB->Survival Resistance Drug Resistance NFkB->Resistance experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis biochemical_assay Biochemical Kinase Assay (e.g., HTRF, Kinase-Glo) ic50 IC50 Determination biochemical_assay->ic50 cell_based_assay Cell-Based Assays (e.g., Western Blot, Proliferation Assay) cell_based_assay->ic50 xenograft Xenograft Models (e.g., NSCLC, AML) tgi Tumor Growth Inhibition (TGI) xenograft->tgi pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd syngeneic Syngeneic Models syngeneic->tgi syngeneic->pk_pd

References

Correlating In Vitro Sensitivity to Tamnorzatinib with In Vivo Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases, with other targeted therapies. The data presented herein aims to elucidate the correlation between in vitro sensitivity and in vivo efficacy, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets AXL and MER, two receptor tyrosine kinases implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1] By blocking the signaling pathways mediated by AXL and MER, this compound has demonstrated promising anti-tumor activity in various preclinical cancer models, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).

In Vitro Sensitivity of this compound

This compound has shown potent and selective inhibition of AXL and MER kinases in biochemical assays. Its anti-proliferative activity has been evaluated in a range of cancer cell lines, often in the context of overcoming resistance to other targeted agents.

Compound Target(s) Assay Type IC50 (nM) Reference
This compound (ONO-7475) AXLCell-free0.7[1]
MERCell-free1.0[1]
FLT3Cell-free147
Bemcentinib (BGB324) AXLCell-free14
Cabozantinib (XL184) RETBiochemical5.2[2]
METBiochemical1.3[2]
VEGFR2Biochemical0.035[2]
RET (M918T mutant)Biochemical27[2]
RET (Y791F mutant)Biochemical1173[2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparators. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative inhibitors against their respective kinase targets.

Cell Line Cancer Type Treatment IC50 / Effect Reference
PC-9 NSCLCThis compound + OsimertinibIncreased sensitivity to Osimertinib
HCC4011 NSCLCThis compound + OsimertinibIncreased sensitivity to Osimertinib
MOLM13 AML (FLT3-ITD)This compoundGrowth arrest and apoptosis[1]
MV4;11 AML (FLT3-ITD)This compoundGrowth arrest and apoptosis
MES Neuroblastoma cell lines NeuroblastomaThis compound, Cabozantinib, NPS-1034More sensitive compared to ADRN cell lines
TT Medullary Thyroid CancerCabozantinibIC50 of 94 nM for proliferation inhibition[2]

Table 2: In Vitro Cellular Activity of this compound and Comparators. This table highlights the effects of this compound and alternative inhibitors on the viability and sensitivity of various cancer cell lines.

In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound has been demonstrated in several xenograft models of human cancers. These studies often evaluate this compound as a monotherapy or in combination with standard-of-care agents to assess its potential to enhance therapeutic responses and overcome resistance.

Cancer Model Xenograft Type Treatment Regimen Key Findings Reference
NSCLC (AXL-overexpressing) Cell line-derived xenograft (PC-9)This compound (10 mg/kg/day, p.o.) + Osimertinib (1 mg/kg/day, p.o.)Marked tumor regression and delayed tumor re-growth compared to either agent alone.
AML (FLT3-ITD) Cell line-derived xenograft (MOLM13)This compound (6 or 20 mg/kg, p.o.)Prolonged mouse survival and suppressed AML cell infiltration.[1]
AML (FLT3-ITD) Patient-derived xenograft (PDX)This compound + VenetoclaxSignificantly extended survival compared to single agents.[3]
Papillary Renal Cell Carcinoma (MET mutant) Patient-derived xenograft (PDX)CabozantinibStriking tumor regression and inhibition of lung metastasis.[4]
Medullary Thyroid Cancer Cell line-derived xenograft (TT)Cabozantinib (10, 30, 60 mg/kg/day, p.o.)Dose-dependent tumor growth inhibition.[2]

Table 3: In Vivo Anti-Tumor Efficacy of this compound and Comparators. This table summarizes the in vivo performance of this compound and alternative inhibitors in various preclinical cancer models.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Following a 4-hour incubation, the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[8][9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Drug Administration: The test compound is administered to the mice according to a predefined schedule and route (e.g., oral gavage daily).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.[10]

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Survival analysis may also be performed.

Visualizing the Correlation: Signaling Pathways and Experimental Logic

To better understand the mechanism of action of this compound and the logic behind the experimental approaches, the following diagrams are provided.

G cluster_pathway AXL/MER Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds MER MER Gas6->MER Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS MER->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->AXL Inhibits This compound->MER Inhibits

Caption: AXL/MER Signaling Pathway Inhibition by this compound.

G cluster_workflow Preclinical Evaluation Workflow InVitro In Vitro Studies (Cell Lines) CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability IC50 Determine IC50 CellViability->IC50 InVivo In Vivo Studies (Xenograft Models) IC50->InVivo Guide Dose Selection Correlation Correlate In Vitro Sensitivity with In Vivo Response IC50->Correlation TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Survival Survival Analysis InVivo->Survival Efficacy Assess Efficacy TumorGrowth->Efficacy Survival->Efficacy Efficacy->Correlation

Caption: Workflow for Correlating In Vitro and In Vivo Data.

G cluster_logic Logical Relationship HighSensitivity High In Vitro Sensitivity (Low IC50) TargetEngagement Effective Target Engagement (AXL/MER Inhibition) HighSensitivity->TargetEngagement Suggests LowSensitivity Low In Vitro Sensitivity (High IC50) PoorResponse Poor In Vivo Response LowSensitivity->PoorResponse Predicts SignificantResponse Significant In Vivo Response (Tumor Regression, Increased Survival) TargetEngagement->SignificantResponse Leads to

Caption: Logical Correlation Between In Vitro and In Vivo Outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Tamnorzatinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Tamnorzatinib is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. While a specific Safety Data Sheet (SDS) for this compound (also known as ONO-7475) is not publicly available, established guidelines for the disposal of hazardous drugs provide a comprehensive framework for its proper management. This guide offers essential, step-by-step procedural information to address operational questions regarding the disposal of this compound.

Core Principles of Hazardous Drug Disposal

The fundamental principle for disposing of this compound, a potent tyrosine kinase inhibitor, is to treat it as a hazardous substance. This necessitates adherence to local, regional, and national regulations for hazardous waste management.[1] Improper disposal can pose risks to personnel and the environment.

Step-by-Step Disposal Protocol

The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste and should be implemented in the absence of a specific SDS for this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Two pairs of chemotherapy-tested gloves.

  • A disposable gown.

  • Eye protection (safety glasses or goggles).

  • A respiratory mask if there is a risk of aerosolization.

2. Segregation and Containment:

  • Do not mix this compound waste with general laboratory or municipal waste.

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, tips), and used PPE, should be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[2] These containers are often color-coded, typically yellow or purple, to signify chemotherapy or hazardous drug waste.

3. In-Lab Deactivation (If Applicable and Feasible):

  • Some institutions may have protocols for the chemical deactivation of hazardous drugs before disposal. Consult your institution's Environmental Health and Safety (EHS) department to determine if an approved deactivation method for tyrosine kinase inhibitors is available and should be employed.

4. Packaging for Disposal:

  • Ensure the hazardous waste container is securely sealed to prevent any leakage.

  • The exterior of the container should be decontaminated before being removed from the immediate work area.

  • Label the container clearly with "Hazardous Pharmaceutical Waste," and if required by your institution, specify the contents (this compound).

5. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from general traffic. This area should be clearly marked as a hazardous waste accumulation point.

6. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • The primary method for the destruction of hazardous pharmaceutical waste is high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate into Labeled, Leak-Proof Hazardous Waste Container B->C D Consult Institutional EHS for Chemical Deactivation Protocol C->D E Perform Deactivation (If Approved) D->E F Securely Seal and Decontaminate Exterior of Container E->F Yes E->F No G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I High-Temperature Incineration H->I

Figure 1. This compound Disposal Workflow

Quantitative Data Summary

While no quantitative data for this compound disposal is available, the following table summarizes key handling and hazard information for a similar class of compounds, which should be considered as a precautionary measure.

ParameterGuideline / DataSource
Oral Acute Toxicity Category 4 (Harmful if swallowed)
Carcinogenicity Suspected of causing cancer
Reproductive Toxicity May damage fertility or the unborn child
Environmental Hazard Hazardous to the aquatic environment[1]

Spill Management

In the event of a spill, immediately restrict access to the area. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area with a suitable decontamination solution, as recommended by your institution's EHS. All materials used for spill cleanup must be disposed of as hazardous waste.[1]

General Recommendations for Unused Medications

For unused medications in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) provides general guidance. If a drug take-back program is not available, and the medication is not on the FDA's flush list, it can be disposed of in the household trash by following these steps:

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[3]

  • Place the mixture in a sealed plastic bag.[3]

  • Throw the container in your household trash.[3]

  • Scratch out all personal information on the prescription label of the empty bottle or packaging before recycling or discarding.[3]

However, for a potent investigational compound like this compound in a research setting, the more stringent hazardous waste disposal procedures outlined above are mandatory. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.